Technical Documentation Center

3-(2,6-Dioxopiperidin-1-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2,6-Dioxopiperidin-1-yl)propanoic acid
  • CAS: 94497-33-3

Core Science & Biosynthesis

Foundational

3-(2,6-Dioxopiperidin-1-yl)propanoic acid CAS number and safety data sheet

An In-Depth Technical Guide to 3-(2,6-Dioxopiperidin-1-yl)propanoic Acid (CAS: 94497-33-3): A Key Building Block for Targeted Protein Degradation Abstract This technical guide provides a comprehensive overview of 3-(2,6-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2,6-Dioxopiperidin-1-yl)propanoic Acid (CAS: 94497-33-3): A Key Building Block for Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid, a pivotal chemical entity in modern drug discovery and development. Identified by CAS number 94497-33-3, this molecule serves as a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a glutarimide ring, which acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a propanoic acid chain that offers a versatile chemical handle for linker attachment. This document details the compound's chemical identity, critical safety and handling protocols derived from its Safety Data Sheet (SDS), its mechanism of action in targeted protein degradation, and a practical, step-by-step experimental protocol for its application in chemical synthesis.

Part 1: Chemical Identity and Physicochemical Properties

The precise identification of a chemical compound is the foundation of reproducible and safe research. 3-(2,6-Dioxopiperidin-1-yl)propanoic acid is a synthetic organic compound valued for its specific structural motifs.

PropertyValueSource
CAS Number 94497-33-3[1][2]
Molecular Formula C₈H₁₁NO₄[2]
Molecular Weight 185.18 g/mol [2]
IUPAC Name 3-(2,6-dioxopiperidin-1-yl)propanoic acid
MDL Number MFCD00523383[2]
Synonyms N/A

Part 2: Safety, Handling, and Storage

A thorough understanding of a compound's hazards is non-negotiable for ensuring laboratory safety. The following information is synthesized from the available Safety Data Sheet (SDS) for CAS 94497-33-3.

GHS Hazard and Precautionary Statements

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.[1]

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H312Harmful in contact with skin.
H312Harmful if inhaled.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of water.

Causality Behind Safety Measures: The hazard statements indicate that this compound can be toxic upon ingestion, skin contact, or inhalation.[1] This necessitates the use of a comprehensive Personal Protective Equipment (PPE) regimen. The requirement to "Wash hands thoroughly after handling" (P264) is critical to prevent inadvertent ingestion.[1] Handling the solid compound in a well-ventilated area or a fume hood is mandated by the P261 and H332 statements to avoid respiratory exposure.[1]

Laboratory Handling Workflow

Proper handling from receipt to disposal is essential. The following workflow diagram outlines the key stages and necessary precautions.

G cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_reaction Reaction & Disposal storage Store in Cool, Dry, Well-Ventilated Area (P403+P233) weigh Weighing Wear PPE (P280): Gloves, Lab Coat, Goggles storage->weigh Retrieve dissolve Dissolution Use appropriate solvent weigh->dissolve react Reaction Setup Maintain inert atmosphere if necessary dissolve->react dispose Waste Disposal Dispose according to institutional guidelines (P501) react->dispose receive Receiving Inspect container integrity receive->storage Log & Store

Caption: Safe handling workflow for 3-(2,6-Dioxopiperidin-1-yl)propanoic acid.

Part 3: Application in Drug Discovery - A PROTAC Building Block

The primary utility of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are revolutionary heterobifunctional molecules designed to eliminate specific proteins from the cell.

The PROTAC Concept: A PROTAC consists of three components: a ligand that binds the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the proteasome.

Role of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid:

  • E3 Ligase Ligand: The 2,6-dioxopiperidine core is a derivative of thalidomide and its analogues (e.g., lenalidomide, pomalidomide), which are well-established binders of the Cereblon (CRBN) E3 ligase. This moiety serves to recruit CRBN.

  • Linker Attachment Point: The propanoic acid group provides a carboxylic acid (-COOH) functional group. This is an exceptionally versatile chemical handle for synthesis. It can be readily coupled with amines to form stable amide bonds, a cornerstone of linker chemistry in PROTAC development. The linker's length and composition are critical for optimizing the stability and efficacy of the final PROTAC.

The diagram below illustrates how this compound is incorporated into a generic PROTAC structure.

PROTAC_Structure cluster_compound 3-(2,6-Dioxopiperidin-1-yl)propanoic acid e3_ligand 2,6-Dioxopiperidin (Binds E3 Ligase) acid_handle Propanoic Acid (Linker Attachment Point) linker Chemical Linker acid_handle->linker Forms Amide Bond poi_ligand POI-Binding Ligand (Binds Target Protein) linker->poi_ligand

Sources

Exploratory

Technical Comparative Analysis: Thalidomide vs. 3-(2,6-Dioxopiperidin-1-yl)propanoic Acid Derivatives

The following technical guide provides an in-depth comparative analysis of Thalidomide and its specific structural derivative, 3-(2,6-Dioxopiperidin-1-yl)propanoic acid. This analysis is structured for researchers in tar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Thalidomide and its specific structural derivative, 3-(2,6-Dioxopiperidin-1-yl)propanoic acid.

This analysis is structured for researchers in targeted protein degradation (TPD) and medicinal chemistry, focusing on the critical structure-activity relationship (SAR) that dictates Cereblon (CRBN) binding affinity.

Executive Summary

The distinction between Thalidomide and 3-(2,6-Dioxopiperidin-1-yl)propanoic acid derivatives represents a fundamental lesson in the structure-activity relationship of E3 ligase ligands. While Thalidomide is a potent immunomodulatory drug (IMiD) that recruits the E3 ubiquitin ligase Cereblon (CRBN) to degrade neosubstrates (e.g., IKZF1/3), the 3-(2,6-Dioxopiperidin-1-yl)propanoic acid derivative is defined by a substitution at the glutarimide nitrogen (N1 position).

Core Thesis: The unsubstituted glutarimide nitrogen is the essential hydrogen bond donor for CRBN binding. Consequently, N-substituted derivatives (1-yl) typically function as negative controls or inactive structural analogs in biological assays, whereas C-substituted derivatives (3-yl) retain binding affinity and serve as anchors for Proteolysis Targeting Chimeras (PROTACs).

Structural Divergence & Physicochemical Properties[1]

Chemical Architecture

The primary difference lies in the functionalization of the glutarimide (2,6-dioxopiperidine) ring.

  • Thalidomide: Consists of a phthalimide moiety linked to the C3 position of the glutarimide ring. The N1 nitrogen of the glutarimide is a free secondary amide (-NH-).

  • 3-(2,6-Dioxopiperidin-1-yl)propanoic acid: Features a propanoic acid tail attached directly to the N1 nitrogen of the glutarimide ring.

FeatureThalidomide3-(2,6-Dioxopiperidin-1-yl)propanoic acid
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione3-(2,6-dioxopiperidin-1-yl)propanoic acid
Glutarimide N1 Unsubstituted (-NH) Substituted (-N-R)
Chirality Racemic (interconverts at C3)Achiral (if symmetric) or Chiral (if C3 substituted)
CRBN Binding Mode H-bond Donor (via N1-H)Steric Clash / No H-bond Donor
Primary Utility Clinical Drug (Multiple Myeloma)Research Tool / Negative Control / Intermediate
Visualization of Structural Logic

The following diagram illustrates the structural divergence and its impact on the pharmacophore.

StructuralDivergence Thalidomide Thalidomide (Active Drug) Binding Cereblon (CRBN) Tri-Trp Pocket Thalidomide->Binding High Affinity GlutarimideCore Glutarimide Core (Pharmacophore) GlutarimideCore->Thalidomide C3-Linkage (N-H Free) N_Substituted 3-(2,6-Dioxopiperidin-1-yl)... (N-Substituted Derivative) GlutarimideCore->N_Substituted N1-Linkage (N-H Blocked) N_Substituted->Binding Loss of Affinity

Figure 1: Structural divergence of the glutarimide pharmacophore. Green path indicates the active binding motif; Red path indicates the N-substituted inactivation.

Mechanism of Action: The "Tri-Tryptophan" Lock[5]

The biological activity of thalidomide and its analogs is strictly governed by their interaction with the thalidomide-binding domain (TBD) of CRBN.

The Critical Hydrogen Bond Network

Crystallographic studies (PDB: 4CI1, 4TZ4) reveal that the glutarimide ring inserts into a hydrophobic cage formed by three tryptophan residues (Trp380, Trp386, Trp400 in human CRBN).

  • Carbonyl Interactions: The two carbonyl oxygens (C2=O and C6=O) of the glutarimide ring accept hydrogen bonds from the backbone amides of the protein.

  • The Imide Nitrogen (N-H): This is the critical anchor. The imide N-H acts as a hydrogen bond donor to the backbone carbonyl of a specific residue (typically His378 or Trp380 region depending on the species/crystal interpretation) and a water-mediated network.

Impact of N-Substitution (1-yl derivatives)

In 3-(2,6-Dioxopiperidin-1-yl)propanoic acid derivatives :

  • The N-H proton is replaced by a propanoic acid chain.

  • Consequence: The molecule loses its ability to donate the critical hydrogen bond. Furthermore, the propanoic acid tail creates a severe steric clash with the rigid walls of the tri-tryptophan pocket.

  • Result: These derivatives generally exhibit micromolar to millimolar affinity (effectively inactive) compared to the nanomolar affinity of thalidomide. They are often used in research to prove that a biological effect is CRBN-dependent (i.e., if the N-substituted analog works, the effect is likely off-target).

PROTAC Design Nuance

Note for Drug Developers: Do not confuse the 1-yl (N-linked) derivative with the 3-yl (C-linked) derivative.

  • Inactive: 3-(2,6-Dioxopiperidin-1-yl )propanoic acid.[1]

  • Active Anchor: 3-(2,6-Dioxopiperidin-3-yl )propanoic acid (or phthalimide-functionalized linkers). In active PROTACs, the linker is attached to the phthalimide ring or the C3 position, never the glutarimide nitrogen.

Experimental Protocols: Validating Binding Affinity

To empirically verify the difference between Thalidomide and the N-substituted derivative, the following self-validating protocol is recommended.

Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the displacement of a fluorophore-labeled thalidomide probe by the test compound.

Protocol:

  • Reagents: Recombinant human CRBN-DDB1 complex, Cy5-labeled Thalidomide tracer, Terbium (Tb)-coupled anti-CRBN antibody.

  • Setup:

    • Dispense CRBN-DDB1 (5 nM final) and Tb-antibody into 384-well plates.

    • Add Test Compounds: Thalidomide (Positive Control) vs. 3-(2,6-Dioxopiperidin-1-yl)propanoic acid (Test).

    • Incubate 15 min at RT.

    • Add Cy5-Thalidomide tracer (20 nM).

  • Readout: Measure TR-FRET signal (Excitation 340 nm, Emission 665 nm / 620 nm).

  • Data Analysis: Calculate IC50.

    • Expected Result (Thalidomide): IC50 ~ 1-5 µM (depending on specific assay conditions).

    • Expected Result (N-substituted): IC50 > 100 µM (No displacement).

Comparative Data Summary
PropertyThalidomideN-Substituted Derivative
CRBN IC50 (TR-FRET) Low µM / High nM> 100 µM (Inactive)
Aqueous Solubility Low (50 µg/mL)High (due to carboxylic acid)
Plasma Stability Unstable (Hydrolysis)Moderate (Amide stability)
Teratogenicity High (S-enantiomer)Likely Low (No target binding)

Synthetic Pathways & Stability

Understanding the synthesis clarifies why these derivatives exist—often as intermediates or hydrolysis products.

Glutarimide Hydrolysis Pathway

Thalidomide is unstable in physiological pH (pH 7.4), undergoing spontaneous hydrolysis. The glutarimide ring opens to form glutamic acid derivatives (isoglutamine).

  • Thalidomide Hydrolysis: Ring opening at the N-C bond yields 2-(2-carboxybenzamido)glutaramic acid.

  • 3-(2,6-Dioxopiperidin-1-yl)propanoic acid Stability: The N-alkyl group stabilizes the imide ring slightly more than the N-acyl group in thalidomide, but it is still susceptible to base-catalyzed hydrolysis.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the divergent synthesis of the drug vs. the N-substituted derivative.

SynthesisPath GlutAnhydride Glutaric Anhydride Inter1 N-Substituted Glutarimide Synthesis GlutAnhydride->Inter1 BetaAlanine Beta-Alanine (Propanoic Acid precursor) BetaAlanine->Inter1 GlutamicAcid Glutamic Acid Inter2 Thalidomide Condensation GlutamicAcid->Inter2 PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Inter2 Target1 3-(2,6-Dioxopiperidin-1-yl) propanoic acid Inter1->Target1 Cyclization (High Temp) Target2 Thalidomide Inter2->Target2 Condensation

Figure 2: Divergent synthetic pathways. The N-substituted derivative utilizes Beta-Alanine, whereas Thalidomide utilizes Glutamic Acid.

Applications in Drug Discovery[7][8]

Thalidomide[9]
  • Clinical Use: Treatment of Multiple Myeloma (MM) and Erythema Nodosum Leprosum (ENL).[2]

  • Mechanism: Molecular glue. Induces ubiquitination of transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).

3-(2,6-Dioxopiperidin-1-yl)propanoic acid[6]
  • Negative Control: Used in phenotypic screens to distinguish between CRBN-dependent and CRBN-independent effects. If a cellular response is observed with this compound, the mechanism is likely not via the standard IMiD-binding pocket of CRBN.

  • Linker Chemistry (Caution): While the 1-yl (N-linked) acid is inactive, the 3-yl (C-linked) acid is a critical "linker-ready" synthon for PROTACs. Researchers must verify the position of the propanoic acid chain using NMR (HMBC/HSQC) to ensure they have the correct isomer for their intended application.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. [Link]

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. [Link]

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]

  • Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4(4), 314-322. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stability of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid at Physiological pH

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the chemical stability of 3-(2,6-dioxop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 3-(2,6-dioxopiperidin-1-yl)propanoic acid, a molecule featuring the glutarimide ring central to the activity of immunomodulatory drugs (IMiDs). Understanding the stability of this compound at physiological pH is paramount for its potential development as a therapeutic agent or as a linker in novel drug constructs like PROTACs. This document delves into the underlying chemical principles governing its stability, outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers insights into the interpretation of stability data. The information presented herein is grounded in established scientific literature and provides a robust framework for researchers in the field of drug discovery and development.

Introduction: The Significance of the Glutarimide Moiety

The glutarimide ring system is a critical pharmacophore present in a class of therapeutically significant molecules, most notably thalidomide and its analogues, lenalidomide and pomalidomide.[1][2] These immunomodulatory drugs (IMiDs) have demonstrated remarkable efficacy in treating various hematological malignancies, including multiple myeloma.[3][4] The biological activity of these compounds is intricately linked to their ability to bind to the cereblon (CRBN) E3 ubiquitin ligase complex.[1][5]

The stability of the glutarimide ring is a crucial determinant of the pharmacokinetic and pharmacodynamic properties of these drugs.[5][6][7] At physiological pH (typically around 7.4), the glutarimide moiety is susceptible to hydrolysis, which can lead to the formation of inactive metabolites and impact the drug's efficacy and safety profile.[5][6][8][9] Therefore, a thorough understanding of the stability of novel glutarimide-containing compounds, such as 3-(2,6-dioxopiperidin-1-yl)propanoic acid, is a prerequisite for their advancement in the drug development pipeline.

This guide will focus on the intrinsic chemical stability of 3-(2,6-dioxopiperidin-1-yl)propanoic acid, providing a detailed exploration of its behavior in a physiological environment.

Chemical Properties and Structural Features

The structure of 3-(2,6-dioxopiperidin-1-yl)propanoic acid features a six-membered glutarimide ring N-substituted with a propanoic acid side chain.[10]

Figure 1: Chemical structure of 3-(2,6-dioxopiperidin-1-yl)propanoic acid.

Key structural features that influence its stability include:

  • The Glutarimide Ring: The two amide bonds within the cyclic imide are susceptible to nucleophilic attack, particularly by hydroxide ions present at physiological pH.

  • The Propanoic Acid Side Chain: The carboxylic acid group will be predominantly deprotonated at pH 7.4, existing as a carboxylate anion. This may have a modest electronic influence on the stability of the glutarimide ring.

Predicted Degradation Pathways at Physiological pH

Based on the well-documented hydrolysis of thalidomide and its analogs, the primary degradation pathway for 3-(2,6-dioxopiperidin-1-yl)propanoic acid at physiological pH is expected to be the hydrolytic cleavage of the glutarimide ring.[5][6][7][8]

G cluster_0 Degradation Pathway 3-(2,6-Dioxopiperidin-1-yl)propanoic acid 3-(2,6-Dioxopiperidin-1-yl)propanoic acid Ring-opened mono-acid Ring-opened mono-acid 3-(2,6-Dioxopiperidin-1-yl)propanoic acid->Ring-opened mono-acid Hydrolysis (pH 7.4) Further hydrolysis product Further hydrolysis product Ring-opened mono-acid->Further hydrolysis product Slower Hydrolysis

Figure 2: Predicted hydrolytic degradation pathway.

The initial and most significant degradation event is the cleavage of one of the amide bonds in the glutarimide ring, leading to the formation of a ring-opened dicarboxylic acid monoamide derivative. Further hydrolysis of the remaining amide bond can also occur, though this is generally a slower process. The rate of hydrolysis is pH-dependent, accelerating with increasing pH.[5]

Experimental Protocol for Stability Assessment

A robust and validated analytical method is crucial for accurately determining the stability of 3-(2,6-dioxopiperidin-1-yl)propanoic acid. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.

Materials and Reagents
  • 3-(2,6-Dioxopiperidin-1-yl)propanoic acid (reference standard)

  • HPLC grade acetonitrile and methanol

  • Phosphate buffered saline (PBS), pH 7.4

  • Formic acid (for mobile phase modification)

  • Water, HPLC grade

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide (for forced degradation studies)

HPLC Method Development and Validation

A reverse-phase HPLC method with UV detection is suitable for this analysis.

Parameter Condition
Column C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is a good starting point.[11][12]
Flow Rate 1.0 mL/min[12]
Column Temperature 30°C[12]
Detection Wavelength 210 nm (or a wavelength of maximum absorbance for the compound)[12]
Injection Volume 10 µL

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is stability-indicating.[12] This involves demonstrating specificity, linearity, accuracy, precision, and robustness. Crucially, forced degradation studies are performed to ensure that the degradation products are well-resolved from the parent compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to confirm the stability-indicating nature of the analytical method.

G cluster_0 Forced Degradation Workflow Test Compound Test Compound Acid Hydrolysis Acid Hydrolysis Test Compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Test Compound->Base Hydrolysis Oxidative Oxidative Test Compound->Oxidative Thermal Thermal Test Compound->Thermal Photolytic Photolytic Test Compound->Photolytic HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidative->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis

Figure 3: Workflow for forced degradation studies.

Protocol:

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.[13]

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature for a shorter duration (e.g., 1-4 hours) due to the expected rapid degradation.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at 60°C for 24 hours.[13]

  • Thermal Degradation: Expose the solid compound to 60°C for 10 days.[13]

  • Photolytic Degradation: Expose the compound in solution to UV-VIS light.[13]

Samples are taken at various time points, neutralized if necessary, and analyzed by the validated HPLC method.

Stability Study at Physiological pH

Protocol:

  • Prepare a stock solution of 3-(2,6-dioxopiperidin-1-yl)propanoic acid in a minimal amount of a suitable organic solvent (e.g., DMSO) and dilute it into pre-warmed (37°C) phosphate-buffered saline (PBS) at pH 7.4 to a final concentration suitable for HPLC analysis. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid influencing the stability.

  • Incubate the solution at 37°C in a controlled temperature environment.

  • Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Immediately quench any further degradation by adding an equal volume of cold mobile phase or by freezing the samples.

  • Analyze the samples by the validated HPLC method.

Data Analysis and Interpretation

The stability of the compound is assessed by monitoring the decrease in the peak area of the parent compound over time. The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time zero.

Data Presentation:

Time (hours)Peak Area of Parent Compound% Remaining
0[Initial Peak Area]100
1[Peak Area at 1 hr][%]
2[Peak Area at 2 hr][%]
4[Peak Area at 4 hr][%]
8[Peak Area at 8 hr][%]
12[Peak Area at 12 hr][%]
24[Peak Area at 24 hr][%]

The half-life (t₁/₂) of the compound can be determined by plotting the natural logarithm of the percentage remaining against time and fitting the data to a first-order decay model. For comparison, the half-life of thalidomide at pH 7.4 is approximately 5 hours.[5]

Conclusion

The stability of 3-(2,6-dioxopiperidin-1-yl)propanoic acid at physiological pH is a critical parameter that will influence its potential as a therapeutic agent or a component of more complex drug modalities. The glutarimide ring is inherently susceptible to hydrolysis, and a systematic evaluation of its degradation kinetics is essential. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for conducting such stability studies. The insights gained from these investigations will be invaluable for making informed decisions in the drug discovery and development process.

References

  • Premanand R, Gunasekaran V, Indrajeet S, Javed Ansari M. Development and validation of Lenalidomide in human plasma by LC-MS/MS. Saudi journal of biological sciences. 2018;26(7):1843-1847. [Link]

  • Chen N, Chen C, Chen X, et al. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics. 2016;55(11):1335-1348. [Link]

  • Takahashi S, Izumori K, Yamasaki M, et al. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. Applied Microbiology and Biotechnology. 2015;99(22):9485-9494. [Link]

  • Steinebach C, Lindner S, Udeschini N, et al. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. 2023;14(5):789-805. [Link]

  • Rankovic Z, Wu Q, Yang J, Steger M. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. 2022;65(1):148-164. [Link]

  • Lepper ER, Smith NF, Cox MC, Scripture CD, Figg WD. Thalidomide Metabolism and Hydrolysis: Mechanisms and Implications. Current Drug Metabolism. 2006;7(6):677-685. [Link]

  • Figg WD, Lepper ER, Smith NF, Cox MC, Scripture CD. Thalidomide metabolism and hydrolysis: Mechanisms and implications. Current Drug Metabolism. 2006;7(6):677-685. [Link]

  • Li Y, Wang Y, Zhang Y, et al. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry. 2023;95(47):17336-17344. [Link]

  • Ando Y, Fuse E, Figg WD. Thalidomide Pharmacokinetics and Metabolite Formation in Mice, Rabbits, and Multiple Myeloma Patients. Clinical Cancer Research. 2004;10(17):5948-5955. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5426, Thalidomide. [Link]

  • Stephens TD, Bunde CJ, Fillmore BJ. Thalidomide-type teratogenicity: structure–activity relationships for congeners. Teratology. 2000;61(3):185-195. [Link]

  • Ogawa J, Takahashi S, Shimizu S. Asymmetric hydrolysis of 3-substituted glutarimide.
  • D'Amato RJ, Lentzsch S, Cga FC, et al. Synthesis and Enantiomeric Separation of 2-Phthalimidino-glutaric Acid Analogues: Potent Inhibitors of Tumor Metastasis. Journal of Medicinal Chemistry. 1999;42(26):5347-5352. [Link]

  • Kumar A, Kumar Sharma A, Devi M, et al. Development and Validation of Stability Indicating Rp-hplc Method for Quantitative Estimation of Lenalidomide in Lenalidomide Capsules Dosage Form. Current Trends in Biotechnology and Pharmacy. 2023;17(2):819-827. [Link]

  • Stanoeva JP, Stanoev MD, Jadranin M, et al. Glutarimides: Biological activity, general synthetic methods and physicochemical properties. Macedonian Pharmaceutical Bulletin. 2015;61(1):3-16. [Link]

  • Darwish IA, Al-Majed AA, Al-Obaid AM, et al. Trace determination of lenalidomide in plasma by non-extractive HPLC procedures with fluorescence detection after pre-column derivatization with fluorescamine. Chemistry Central Journal. 2013;7(1):47. [Link]

  • Bezawada V, Mogili P, Polagani SR, Dodda S. Lenalidomide accuracy and precision in QC samples. ResearchGate. 2024. [Link]

  • Dana Bioscience. 3-(2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)propanoic acid 250mg. [Link]

  • Rankovic Z, Wu Q, Yang J, Steger M. Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide. ResearchGate. 2022. [Link]

  • Popa G, Arsene AL, Gîvan A, et al. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules. 2024;29(5):1013. [Link]

  • Georg G, Gunawardana I, T-H H, et al. Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and 3-substituted 2,6-dioxopiperidines for TNF-α inhibitory activity. Bioorganic & Medicinal Chemistry Letters. 2011;21(13):3917-3921. [Link]

  • Nair MG, Seeram NP, Bourquin LD, et al. Degradation products of cyanidin glycosides from tart cherries and their bioactivities. Journal of Agricultural and Food Chemistry. 2002;50(20):5600-5605. [Link]

  • Muller GW, Corral LG, Shire MG, et al. Facile Synthesis of an Azido-Labeled Thalidomide Analogue. Organic Letters. 2003;5(24):4641-4643. [Link]

  • Al-kassas R, Al-Ghazali M, Al-Ghamdi K, et al. Advancing the Physicochemical Properties and Therapeutic Potential of Plant Extracts Through Amorphous Solid Dispersion Systems. Pharmaceuticals. 2024;17(1):1. [Link]

  • Ladona MG, Canas B, Gonzalez-Bueno J, et al. Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. Chemical Research in Toxicology. 1999;12(12):1209-1214. [Link]

  • Artursson P, Palm K, Luthman K. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. 2006;1(4):1783-1788. [Link]

  • St-Amour I, Brossard V, Soucy J, et al. Characterisation of the major autoxidation products of 3- hydroxykynurenine under physiological conditions. Biochimica et Biophysica Acta (BBA) - General Subjects. 2004;1670(3):228-238. [Link]

  • Zuba D, Byrska B, Maciow M. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning. Journal of Analytical Toxicology. 2023;47(5):455-462. [Link]

  • Bardají E, Carrer V, Cano J, et al. D-Amino Acid-Containing Lipopeptides Derived from the Lead Peptide BP100 with Activity against Plant Pathogens. International Journal of Molecular Sciences. 2023;24(24):17228. [Link]

  • Kızıltaş H, Yılmaz S, Gökçe M, et al. Analysis of Phenolic Compounds by LC-HRMS and Determination of Antioxidant and Enzyme Inhibitory Properties of Verbascum speciousum Schrad. Records of Natural Products. 2023;17(3):485-500. [Link]

  • Scilironi G, O'Brien E, De la Torre BG, et al. BPS2025 - Membrane translocation of two amphitropic peptides involved in the calmodulin-dependent CyaA intoxication process. ResearchGate. 2025. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of PROTACs Using 3-(2,6-Dioxopiperidin-1-yl)propanoic Acid as a Building Block

Introduction: A New Paradigm in Targeted Therapeutics Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional occupancy-based inhibition to a catalytic, ev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Targeted Therapeutics

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action.[1] These heterobifunctional molecules are engineered to co-opt the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[2][3][4] A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][5] This tripartite assembly forms a ternary complex, inducing the poly-ubiquitination of the POI and marking it for degradation by the 26S proteasome.[6][7]

One of the most widely utilized E3 ligases in PROTAC design is Cereblon (CRBN), a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[8][9] Ligands for Cereblon are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[6][8] These molecules contain a characteristic glutarimide ring that is crucial for their binding to Cereblon.

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of Cereblon-recruiting PROTACs using 3-(2,6-Dioxopiperidin-1-yl)propanoic acid as a versatile and fundamental building block. This approach allows for the modular construction of the E3 ligase ligand, offering flexibility in linker attachment and overall PROTAC design. We will delve into the rationale behind the synthetic strategy, provide detailed experimental procedures, and discuss methods for characterization and purification.

The Scientific Rationale: Harnessing Cereblon for Protein Degradation

The efficacy of a Cereblon-based PROTAC hinges on its ability to induce the formation of a stable and productive ternary complex between the target protein and the CRL4-CRBN E3 ligase.[2] The glutarimide moiety of the Cereblon ligand is essential for this interaction. The synthesis of the Cereblon-binding component from 3-(2,6-dioxopiperidin-1-yl)propanoic acid allows for the strategic installation of a linker, which is a critical determinant of the PROTAC's degradation efficiency. The linker's length, composition, and attachment point can significantly influence the geometry and stability of the ternary complex.[2][3][5]

Our synthetic strategy is centered around a convergent approach, where the Cereblon E3 ligase ligand with an attached linker (the "E3-linker" moiety) is synthesized separately from the ligand for the protein of interest (the "POI ligand"). These two key intermediates are then coupled in the final step to yield the complete PROTAC molecule. This modular strategy is highly advantageous for creating libraries of PROTACs with varying linkers to optimize degradation activity.

Visualizing the Mechanism of Action

The following diagram illustrates the catalytic cycle of a Cereblon-recruiting PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Ternary POI-PROTAC-CRBN Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub Ubiquitin Ub->POI Tags POI Ternary->PROTAC Release & Recycle Ternary->Ub Ubiquitination

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols: A Step-by-Step Guide

This section outlines a representative synthetic workflow for constructing a PROTAC using 3-(2,6-dioxopiperidin-1-yl)propanoic acid. The synthesis is divided into three main stages:

  • Stage 1: Synthesis of the Cereblon Ligand-Linker Intermediate.

  • Stage 2: Preparation of the Protein of Interest (POI) Ligand.

  • Stage 3: Final Coupling to Assemble the PROTAC.

Stage 1: Synthesis of the Cereblon Ligand-Linker Intermediate

The initial step involves the synthesis of a thalidomide-like structure with a linker attachment point. This is achieved by coupling 3-(2,6-dioxopiperidin-1-yl)propanoic acid with a suitably functionalized aminophthalimide derivative.

Visualizing the Synthetic Workflow (Stage 1)

Synthesis_Stage1 BuildingBlock 3-(2,6-Dioxopiperidin-1-yl)propanoic acid Coupling Amide Coupling (HATU, DIPEA, DMF) BuildingBlock->Coupling Aminophthalimide Functionalized N-Aminophthalimide Aminophthalimide->Coupling Intermediate Cereblon Ligand-Linker Intermediate Coupling->Intermediate

Caption: Workflow for synthesizing the E3 ligase-linker moiety.

Protocol 1: Synthesis of a Pomalidomide-PEG4-Amine Linker Intermediate

This protocol describes the synthesis of a pomalidomide-based Cereblon ligand functionalized with a PEG4-amine linker, ready for coupling to a POI ligand.

Materials and Reagents:

ReagentSupplierGrade
3-Aminopiperidine-2,6-dione hydrochlorideSigma-Aldrich≥98%
4-Nitrophthalic anhydrideAlfa Aesar99%
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamateBroadPharm>95%
Iron powderSigma-Aldrich-325 mesh, ≥97%
Ammonium chlorideFisher ScientificACS Grade
N,N-Diisopropylethylamine (DIPEA)Acros Organics≥99.5%
HATUChem-Impex≥98%
N,N-Dimethylformamide (DMF)Acros OrganicsAnhydrous, 99.8%
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Methanol (MeOH)Fisher ScientificHPLC Grade
Ethyl acetate (EtOAc)Fisher ScientificHPLC Grade
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade, ≥99%

Step-by-Step Procedure:

  • Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione:

    • To a solution of 4-nitrophthalic anhydride (1.0 eq) in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.05 eq) and sodium acetate (1.1 eq).

    • Heat the mixture to reflux (approximately 120 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the product as a pale-yellow solid.

  • Synthesis of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide):

    • Suspend the 4-nitro intermediate (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux for 2-3 hours.

    • Monitor the reduction of the nitro group by TLC or LC-MS.

    • After completion, filter the hot reaction mixture through a pad of Celite, washing with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain crude pomalidomide.

  • Amide Coupling with the Linker:

    • To a solution of tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (1.1 eq) and HATU (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

    • Add pomalidomide (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).

  • Boc Deprotection:

    • Dissolve the purified, Boc-protected intermediate in dichloromethane.

    • Add trifluoroacetic acid (TFA) (10-20% v/v) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM several times to remove residual TFA.

    • The resulting amine-linker intermediate can be used directly in the next step or further purified if necessary.

Stage 2: Preparation of the POI Ligand

The synthesis of the POI ligand is highly target-specific. For the purpose of this guide, we will assume the POI ligand is a known kinase inhibitor that has been modified to incorporate a carboxylic acid handle for linker attachment.

Stage 3: Final PROTAC Assembly

The final step is the coupling of the Cereblon ligand-linker intermediate with the POI ligand. An amide bond formation is the most common and robust method for this conjugation.[10]

Protocol 2: Final Amide Coupling to Synthesize the PROTAC

Materials and Reagents:

ReagentSupplierGrade
Cereblon Ligand-Linker Intermediate (from Stage 1)-As synthesized
POI Ligand with Carboxylic Acid Handle-As synthesized
HATUChem-Impex≥98%
HOBtOakwood Chemical97%
DIPEAAcros Organics≥99.5%
Anhydrous DMFAcros Organics99.8%

Step-by-Step Procedure:

  • Reaction Setup:

    • To a solution of the POI ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

    • Add a solution of the Cereblon Ligand-Linker Intermediate (amine, 1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

    • Monitor the formation of the PROTAC product by LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with ethyl acetate or DCM.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude PROTAC is then purified. A two-step purification process is often necessary:

      • Flash Chromatography: Initial purification on silica gel to remove major impurities.

      • Preparative HPLC: Final purification using a reverse-phase C18 column to achieve high purity (>95%) suitable for biological assays.[5]

Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PROTAC.

Analytical TechniquePurposeRepresentative Data
¹H and ¹³C NMR To confirm the chemical structure and connectivity of the molecule.Expected peaks for the POI ligand, linker, and Cereblon ligand should be present and correctly integrated.
High-Resolution Mass Spectrometry (HRMS) To confirm the exact molecular weight and elemental composition.The observed m/z value should match the calculated value for the expected molecular formula within a small margin of error (e.g., < 5 ppm).
HPLC/UPLC To determine the purity of the final compound.A single major peak should be observed, with the area under the curve indicating the purity (typically >95%).

Troubleshooting Common Synthesis Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Coupling Reactions - Incomplete activation of the carboxylic acid.- Poor solubility of reactants.- Steric hindrance.- Use a slight excess (1.1-1.2 eq) of the amine component.- Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, Et₃N).[11]- Try different solvents or increase the reaction temperature.
Difficult Purification - PROTACs often have high molecular weights and can be amphiphilic.- Product may co-elute with byproducts.- Employ a two-step purification strategy: flash chromatography followed by preparative HPLC.[5]- Optimize the HPLC gradient and mobile phase modifiers (e.g., TFA or formic acid).
No or Poor Degradation Activity - The linker length or composition is suboptimal for ternary complex formation.- The PROTAC has poor cell permeability.- Synthesize a library of PROTACs with varying linker lengths and compositions.[2]- Consider using linkers with improved physicochemical properties (e.g., by incorporating PEG or rigid elements).[2]

Conclusion

The use of 3-(2,6-dioxopiperidin-1-yl)propanoic acid as a foundational building block provides a robust and flexible platform for the synthesis of Cereblon-recruiting PROTACs. The modular nature of the synthetic strategy outlined in this guide allows for the systematic optimization of linker properties, which is crucial for achieving potent and selective protein degradation. By following these detailed protocols and troubleshooting guidelines, researchers can confidently synthesize and characterize novel PROTACs for the advancement of targeted protein degradation as a therapeutic modality.

References

  • Tavares, D. et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.1 , 273-312 (2020). [Link]

  • Ciulli, A. et al. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. J. Med. Chem.65 , 11045-11075 (2022). [Link]

  • Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angew. Chem. Int. Ed.55 , 1966-1973 (2016). [Link]

  • Guzmán-Ramírez, J. E. & Mancilla-Percino, T. Synthesis of N-aminophalimides derived from α-amino acids: Theoretical study to find them as HDAC8 inhibitors by docking simulations and in vitro assays. Chem. Biol. Drug Des.102 , 1367-1386 (2023). [Link]

  • Siklos, M. et al. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? Int. J. Mol. Sci.24 , 4575 (2023). [Link]

  • Siklos, M. et al. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? PubMed (2023). [Link]

  • Siklos, M. et al. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? ResearchGate (2023). [Link]

  • Sun, X. et al. An overview of PROTACs: a promising drug discovery paradigm. RSC Med. Chem.14 , 18-32 (2023). [Link]

  • Biocompare. PROTACs: A Practical Guide. Biocompare (2022). [Link]

  • Wang, M. et al. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader. J. Med. Chem.66 , 11447-11456 (2023). [Link]

  • Xiao, Z. et al. Facile Synthesis of an Azido-Labeled Thalidomide Analogue. Org. Lett.5 , 4641-4643 (2003). [Link]

  • Encyclopedia.pub. Development of Analogs of Thalidomide. Encyclopedia.pub (2022). [Link]

  • Lepper, E. R. et al. Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFalpha-modulatory Thalidomide Analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. J. Med. Chem.46 , 3745-3748 (2003). [Link]

  • Xiao, Z. et al. Solid-phase synthesis of thalidomide and its analogues. J. Comb. Chem.4 , 149-153 (2002). [Link]

  • Gomaa, H. A. M. et al. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. Molecules26 , 587 (2021). [Link]

  • The Scientist. Overcoming Roadblocks in PROTAC Characterizations. The Scientist (2023). [Link]

  • The Biochemist. A beginner's guide to PROTACs and targeted protein degradation. The Biochemist (2021). [Link]

  • Biopharma Group. Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Biopharma Group (2022). [Link]

  • PubMed. An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. PubMed (2026). [Link]

  • Kaliraj, S. et al. Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity. ResearchGate (2022). [Link]

  • Sannicolò, S. et al. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. Anal. Chem.95 , 5326-5333 (2023). [Link]

  • Guzmán Ramírez, J. E. & Mancilla Percino, T. Synthesis of N- aminophalimides derived from α- amino acids: Theoretical study to find them as HDAC8 inhibitors by docking simulations and in vitro assays. Semantic Scholar (2023). [Link]

  • Reagentia. 3-((3-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)prop-2-yn-1-yl)oxy)propanoic acid (1 x 25 mg). Reagentia (2024). [Link]

  • Reagentia. 3-((3-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)prop-2-yn-1-yl)oxy)propanoic acid (1 x 50 mg). Reagentia (2024). [Link]

  • PubChemLite. 3-(6-oxopiperidin-3-yl)propanoic acid (C8H13NO3). PubChemLite (2025). [Link]

  • Bobst, C. E. et al. Assessment of ADC Higher Order Structure Through 2D NMR Analysis. J. Pharm. Sci.111 , 3045-3054 (2022). [Link]

Sources

Application

Designing E3 ligase ligands with 3-(2,6-Dioxopiperidin-1-yl)propanoic acid

Part 1: Executive Summary & Scientific Rationale In the field of Targeted Protein Degradation (TPD), the design of the E3 ligase ligand is the foundational step. While Thalidomide and Pomalidomide are the archetypal bind...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

In the field of Targeted Protein Degradation (TPD), the design of the E3 ligase ligand is the foundational step. While Thalidomide and Pomalidomide are the archetypal binders for Cereblon (CRBN), the specific reagent 3-(2,6-Dioxopiperidin-1-yl)propanoic acid (CAS: 94497-33-3) represents a critical tool in the medicinal chemist’s arsenal, primarily serving as a definitive negative control or a scaffold for exploring novel binding modes.

This Application Note details the structural logic, synthesis, and validation protocols for utilizing this glutarimide derivative. It specifically addresses the "1-yl" (N-substituted) versus "3-yl" (C-substituted) structural dichotomy, which is the determining factor for CRBN affinity.

The Structural Dichotomy: Active vs. Control

To design effective PROTACs, one must distinguish between the two isomers of glutarimide-acid linkers:

  • The Active Binder (C-Substituted): Ligands where the linker attachment is on the C3 carbon (or via the phthalimide ring in Pomalidomide) retain the free imide nitrogen (NH). This NH is essential for hydrogen bonding with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

  • The Negative Control (N-Substituted - The Topic Molecule): 3-(2,6-Dioxopiperidin-1-yl)propanoic acid features the propanoic acid tail attached to the imide nitrogen (Position 1).

    • Mechanism: Alkylation of the glutarimide nitrogen abolishes the critical hydrogen bond donor capability required for CRBN binding.

    • Utility: This molecule is the gold standard for synthesizing "Matched Pair" negative controls. If a PROTAC built with this ligand degrades the target, the degradation is non-CRBN mediated (off-target).

Part 2: Visualizing the Design Logic

The following diagram illustrates the structural activity relationship (SAR) and the decision tree for using this specific ligand.

CRBN_Ligand_Design cluster_active Contrast: Active Ligands (e.g., Pomalidomide) Start Ligand Selection: 3-(2,6-Dioxopiperidin-1-yl)propanoic acid Structure Structure Analysis: N-Substituted Glutarimide Start->Structure Binding CRBN Binding Pocket: Tri-Trp (W380, W386, W400) Structure->Binding Steric/Electronic Clash Interaction Interaction Check: Loss of NH Donor Binding->Interaction Outcome Biological Outcome: No CRBN Recruitment Interaction->Outcome Application Application: Negative Control Synthesis Outcome->Application Active Free Imide NH Bind High Affinity Binding Active->Bind

Caption: Logic flow demonstrating why N-substituted glutarimides (1-yl) function as non-binding controls compared to active C-substituted analogs.

Part 3: Experimental Protocols

Protocol A: Chemical Conjugation (Amide Coupling)

Purpose: To conjugate 3-(2,6-Dioxopiperidin-1-yl)propanoic acid to a linker-amine or POI ligand-amine. This protocol applies to both the active (Pomalidomide-COOH) and inactive (1-yl acid) ligands to create a matched pair.

Reagents:

  • Ligand: 3-(2,6-Dioxopiperidin-1-yl)propanoic acid (1.0 eq)

  • Amine Partner: Linker-POI conjugate (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or EDC/HOAt

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Workflow:

  • Activation: Dissolve the glutarimide-acid (10 mM final conc.) in anhydrous DMF. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 10 minutes at Room Temperature (RT) to generate the activated ester.

  • Conjugation: Add the Amine Partner (dissolved in minimal DMF).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: M_amine + 185.18 - 18.01).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), brine, and dry over Na2SO4.

    • Note: Glutarimide rings are sensitive to strong bases. Avoid prolonged exposure to high pH during workup.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Avoid basic modifiers (NH4OH) which may hydrolyze the imide.

Protocol B: Validation via Fluorescence Polarization (FP)

Purpose: To confirm that the "Control PROTAC" (synthesized with the 1-yl acid) does not bind CRBN, while the "Active PROTAC" does.

Materials:

  • Protein: Recombinant Human CRBN-DDB1 Complex.

  • Tracer: Cy5-labeled Thalidomide (known binder).

  • Test Compounds: Active PROTAC vs. Control PROTAC (1-yl).

Procedure:

  • Plate Setup: Use black, low-binding 384-well plates.

  • Titration: Prepare a serial dilution of Test Compounds (10 µM to 0.1 nM) in Assay Buffer (50 mM TRIS pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127).

  • Incubation: Add CRBN-DDB1 (100 nM final) and Cy5-Thalidomide Tracer (10 nM final).

  • Equilibrium: Incubate for 60 minutes at RT in the dark.

  • Measurement: Read FP (Ex 640 nm / Em 670 nm) on a multi-mode reader (e.g., EnVision).

  • Data Analysis:

    • Active PROTAC: Should displace the tracer (decreasing mP values) with an IC50 < 1 µM.

    • Control PROTAC (1-yl): Should show no displacement (flat line), confirming lack of binding.

Protocol C: HiBiT Lytic Degradation Assay

Purpose: To quantify degradation efficiency and specificity.

Workflow:

  • Cell Line: HEK293T cells expressing HiBiT-tagged Target Protein.

  • Treatment: Treat cells with Active or Control PROTAC (dose-response) for 6–24 hours.

  • Lysis: Add Nano-Glo® HiBiT Lytic Reagent (Promega).

  • Detection: Measure Luminescence.

  • Interpretation:

    • Loss of signal with Active PROTAC = Degradation.

    • No loss of signal with Control PROTAC = Validates CRBN-dependency.

Part 4: Data Presentation & Troubleshooting

Table 1: Expected Performance Metrics

FeatureActive Ligand (e.g., Pom-COOH)Control Ligand (1-yl Acid)
Structure Glutarimide NH FreeGlutarimide N-Alkylated
CRBN IC50 (FP) < 5 µM> 100 µM (No Binding)
Degradation (DC50) Nanomolar rangeNo Degradation
Solubility ModerateHigh (due to acid handle)

Troubleshooting Guide:

  • Issue: Control PROTAC shows degradation.

    • Cause: The degradation is not CRBN-dependent (mechanism is off-target or via another ligase), or the compound is destabilizing the protein thermodynamically.

    • Solution: Perform a competition assay with free Thalidomide. If Thalidomide rescues the Active PROTAC but has no effect on the Control PROTAC, the mechanism is confirmed.

  • Issue: Low yield during coupling.

    • Cause: Hydrolysis of the glutarimide ring.

    • Solution: Ensure anhydrous conditions. Use HATU instead of EDC to speed up reaction time and reduce exposure to basic conditions.

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link

  • Ito, T., et al. (2010).[1] "Identification of a primary target of thalidomide teratogenicity." Science. Link

  • Steinebach, C., et al. (2018).[2] "Homo-PROTACs for the Chemical Knockdown of Cereblon." ACS Chemical Biology. (Demonstrates use of N-methylated glutarimides as negative controls). Link

  • Promega Corporation. "Nano-Glo® HiBiT Lytic Detection System Protocol." Link

  • Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature. Link

Sources

Method

Optimizing linker length when using 3-(2,6-Dioxopiperidin-1-yl)propanoic acid warheads

Application Note: Optimizing Linker Length for CRBN-Recruiting PROTACs Abstract This technical guide details the systematic optimization of linker length and composition for Proteolysis Targeting Chimeras (PROTACs) utili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Linker Length for CRBN-Recruiting PROTACs

Abstract

This technical guide details the systematic optimization of linker length and composition for Proteolysis Targeting Chimeras (PROTACs) utilizing 3-(2,6-Dioxopiperidin-1-yl)propanoic acid (and related carboxyl-functionalized Cereblon ligands) as the E3 ligase recruiting warhead. The "linkerology" of a PROTAC is not merely a bridging exercise; it is a thermodynamic tuning process that dictates ternary complex cooperativity (


), ubiquitination zone accessibility, and degradation efficiency (

). This note provides a self-validating workflow for synthesizing a linker library, screening for ternary complex formation via TR-FRET, and validating cellular degradation.

Introduction: The "Goldilocks" Zone of Ubiquitination

In PROTAC design, the linker defines the spatial relationship between the Target Protein (POI) and the E3 ligase (Cereblon/CRBN). Unlike simple inhibitors, PROTACs must induce a productive Ternary Complex (POI:PROTAC:E3) .

  • Too Short: Steric clashes prevent simultaneous binding; the PROTAC acts as a bivalent inhibitor but not a degrader.

  • Too Long: High entropic penalty reduces the probability of ternary complex formation. The complex may form, but the POI lysine residues may be too far from the E2 ubiquitin-conjugating enzyme (the "Zone of Ubiquitination").

  • Optimal: The linker facilitates positive cooperativity (

    
    ), where the affinity of the ternary complex is higher than the binary affinities, stabilizing the assembly and maximizing ubiquitination.
    

Critical Chemical Note: The specific warhead mentioned, 3-(2,6-Dioxopiperidin-1-yl)propanoic acid, implies a glutarimide ring with a propanoic acid tail.

  • Validation Check: Ensure your warhead retains the glutarimide -NH group (position 3). This proton is the essential hydrogen bond donor to CRBN residue Trp380 . If the propanoic acid is attached to this nitrogen, the molecule will not bind CRBN. The acid handle should ideally be attached to the phthalimide ring (e.g., Pomalidomide-derived) or the imide nitrogen of the phthalimide, leaving the glutarimide intact [1].

Strategic Framework: The Optimization Cycle

The following workflow illustrates the iterative process required to identify the optimal linker.

PROTAC_Optimization Design 1. Library Design (Alkyl, PEG, Rigid) Synth 2. Parallel Synthesis (Amide Coupling) Design->Synth Biophys 3. TR-FRET Screening (Ternary Complex Kd & Alpha) Synth->Biophys Cell 4. Cellular Validation (DC50, Dmax, Hook Effect) Biophys->Cell Decision Decision Point Cell->Decision Decision->Design Low Cooperativity/Degradation Lead Candidate Lead Candidate Decision->Lead Candidate High Dmax & Selectivity

Figure 1: The iterative PROTAC optimization cycle. Biophysical screening filters candidates before labor-intensive cellular assays.

Protocol 1: Parallel Library Synthesis

Objective: To generate a library of PROTACs with varying linker lengths (e.g., 2–20 atoms) and compositions (PEG vs. Alkyl) using the carboxylic acid handle of the warhead.

Reagents:

  • Warhead: 3-(2,6-Dioxopiperidin-1-yl)propanoic acid derivative (0.1 M in DMF).

  • Linker-POI Precursors: Amine-terminated POI ligands with varying linker chains (PEG2, PEG4, PEG6, C4-Alkyl, C8-Alkyl).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Protocol:

  • Activation: In a 96-well deep-well plate, add 1.0 equiv of the Warhead (Carboxylic Acid).

  • Add 1.1 equiv of HATU (dissolved in DMF).

  • Add 3.0 equiv of DIPEA. Shake for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add 1.0 equiv of the Amine-Linker-POI precursor to the well.

  • Incubation: Seal plate and shake at RT for 2–4 hours. Monitor reaction completion via LC-MS (Target mass = Warhead + Linker-POI - H2O).

  • Purification: Purify via preparative HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid gradient).

  • Lyophilization: Dry fractions to obtain solid PROTAC powder.

Quality Control: Purity must be >95% by HPLC to ensure accurate


 values in biological assays.

Protocol 2: Biophysical Screening (TR-FRET)

Objective: Determine the Ternary Complex dissociation constant (


) and Cooperativity Factor (

). This predicts if the linker length supports stable complex formation.[][2]

Mechanism: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs when the PROTAC brings the Donor-labeled CRBN and Acceptor-labeled POI into proximity.

Materials:

  • Donor: Terbium-labeled Anti-His Antibody + His-tagged CRBN (Thalidomide Binding Domain).

  • Acceptor: BODIPY or Alexa647-labeled POI Ligand (Tracer) OR Biotinylated POI + Labeled Streptavidin.

  • Reader: PHERAstar or EnVision plate reader.

Step-by-Step Protocol:

  • Titration: Prepare a serial dilution of the PROTAC (e.g., 10 µM down to 0.1 nM) in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127).

  • Binary Control (Optional): Measure PROTAC binding to CRBN alone (displacement of a known tracer) to establish Binary

    
    .
    
  • Ternary Setup: Mix His-CRBN (50 nM), Tb-Anti-His (2 nM), Labeled-POI (50 nM), and PROTAC dilutions.

  • Equilibrium: Incubate for 60 minutes at RT in the dark.

  • Measurement: Excite at 337 nm; Measure emission at 490 nm (Tb donor) and 520 nm (FRET acceptor).

  • Data Analysis: Plot FRET Ratio (520/490) vs. log[PROTAC].

Calculating Cooperativity (


): 


  • 
    :  Positive cooperativity (Linker is optimal; new protein-protein interactions stabilized).
    
  • 
    :  Negative cooperativity (Linker steric clash).
    

Protocol 3: Cellular Degradation Assay (Western Blot)

Objective: Correlate biophysical data with actual protein degradation (


 and 

).

Step-by-Step Protocol:

  • Seeding: Seed cells (e.g., HEK293 or Multiple Myeloma lines) at

    
     cells/well in 6-well plates. Allow 24h adhesion.
    
  • Treatment: Treat cells with PROTAC library (0.1, 1, 10, 100, 1000 nM) for 6–24 hours.

    • Control: DMSO vehicle.

    • Rescue Control: Pre-treat with excess Pomalidomide (10 µM) to prove CRBN-dependency.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease Inhibitors.

  • Western Blot:

    • Load 20 µg protein per lane.

    • Probe for POI (Target) and Vinculin/GAPDH (Loading Control).

  • Quantification: Densitometry using ImageJ. Normalize POI signal to Loading Control.

Data Interpretation (The Hook Effect): A bell-shaped curve is expected.[2]

  • Rising Phase: Ternary complex formation drives degradation.

  • Peak:

    
     (Maximum degradation).
    
  • Falling Phase (High Conc): The "Hook Effect."[2] Excess PROTAC saturates both POI and CRBN separately, preventing them from meeting.

Data Presentation & Troubleshooting

Linker Performance Matrix
Linker TypeLength (Atoms)SolubilityPermeabilityRigidityTypical Use Case
Alkyl Chain 2–10LowHighFlexibleMembrane-bound targets; small pockets.
PEG 2–6 unitsHighLow/MedFlexibleSolvent-exposed surfaces; improving solubility.
Piperazine RigidMedMedRigidInducing specific geometry/cooperativity.
Click (Triazole) VariableMedMedSemi-RigidRapid library generation (Click chemistry).
Troubleshooting Guide
  • Issue: High affinity in TR-FRET, but no degradation in cells.

    • Cause: Poor permeability or the ternary complex geometry does not permit ubiquitin transfer (lysine inaccessible).

    • Solution: Change linker exit vector or use a rigid linker to alter geometry.

  • Issue: No "Hook Effect" observed at high concentrations.

    • Cause: PROTAC may not be saturating, or the mechanism is non-catalytic (stoichiometric).

    • Solution: Verify binary binding

      
      ; ensure concentrations go high enough (e.g., 10 µM).
      

References

  • Fischer, E. S., et al. (2014).[3] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[3][4] Nature, 512(7512), 49–53. Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[5] Nature Chemical Biology, 11(8), 611–617. Link

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285–E7292. Link

  • Mullard, A. (2019). PROTACs: the new modality.[5][6] Nature Reviews Drug Discovery, 18, 237–239. Link

Disclaimer: This Application Note is for research purposes only. Ensure all chemical synthesis adheres to local safety regulations regarding potent biological modulators.

Sources

Application

Application Note: Strategic Synthesis of CRBN-Recruiting Degraders using 3-(2,6-Dioxopiperidin-1-yl)propanoic Acid

The following Application Note is designed for researchers in Targeted Protein Degradation (TPD). It addresses the specific chemical handling, biological implications, and synthetic protocols for using 3-(2,6-Dioxopiperi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in Targeted Protein Degradation (TPD). It addresses the specific chemical handling, biological implications, and synthetic protocols for using 3-(2,6-Dioxopiperidin-1-yl)propanoic acid and its structural analogs to generate molecular glues and PROTACs.

Executive Summary

This guide details the strategic application of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid (and its functional analogs) as a critical building block for synthesizing Cereblon (CRBN)-recruiting molecular glues and proteolysis targeting chimeras (PROTACs).

While often categorized broadly as "glutarimide linkers," the specific regiochemistry of the propanoic acid attachment (N-substituted vs. C-substituted) dictates the biological function. This note provides a validated protocol for amide coupling , addresses the critical challenge of glutarimide ring stability , and offers a decision matrix for selecting the correct isomer for your degradation campaign.

Key Chemical Entity[1][2][3][4][5][6]
  • Compound: 3-(2,6-Dioxopiperidin-1-yl)propanoic acid

  • CAS: 26371-07-3 (Generic Piperidine analog) / Note: Specific Glutarimide-1-yl derivatives are often custom synthesized or cataloged as "Glutarimide-N-propionic acid".

  • Functional Class: E3 Ligase Ligand-Linker Conjugate (Carboxylic Acid Handle).

Scientific Foundation & Mechanism[1]

The Regiochemistry Criticality (N- vs. C-Substitution)

Before initiating synthesis, researchers must verify the specific isomer required for their biological hypothesis.

FeatureN-Substituted (1-yl) C-Substituted (3-yl)
Structure Propanoic acid attached to Nitrogen (N1) .Propanoic acid attached to Chiral Carbon (C3) .
CRBN Binding Low/Negligible. The Glutarimide NH is usually essential for H-bonding to CRBN (Trp380).High. Mimics Thalidomide/Pomalidomide binding mode.
Primary Use Negative controls, Prodrugs, or Novel non-canonical binding modes.Standard "Warhead" for PROTACs and Molecular Glues.
Chirality Achiral (Symmetric).Chiral (Racemization risk at C3).

Note: The protocol below applies chemically to both isomers, but the biological outcome differs drastically. Most "active" degraders utilize the C-substituted (3-yl) or Pomalidomide-derived scaffolds (e.g., Pomalidomide-C2-acid).

Mechanism of Action (Ternary Complex)

The synthesized molecule functions by bridging the E3 ubiquitin ligase (Cereblon) and a Target Protein of Interest (POI).

TPD_Mechanism CRBN Cereblon (E3 Ligase) Complex Ternary Complex (POI::Glue::CRBN) CRBN->Complex Recruits Glue Molecular Glue / PROTAC (Synthesized Molecule) Glue->Complex Bridges POI Target Protein (POI) POI->Complex Recruits Ub Ubiquitination Complex->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation POI Tagged

Figure 1: The synthesized ligand bridges the E3 ligase and the target protein, inducing ubiquitination.[1]

Strategic Synthesis Protocol

Reaction Design: Amide Coupling

The core objective is to couple the carboxylic acid of the glutarimide building block to a primary or secondary amine on your target ligand.

Critical Challenge: The glutarimide ring is sensitive to base-mediated hydrolysis (ring opening) and, in the case of C3-substituted analogs, racemization.

  • Recommendation: Use mild coupling conditions. Avoid harsh bases (e.g., NaOH, excess TEA) and prolonged exposure to pH > 8.

Materials Required[1]
  • Reagent A: 3-(2,6-Dioxopiperidin-1-yl)propanoic acid (or C3-analog).

  • Reagent B: Target Ligand-Amine (R-NH₂).

  • Coupling Agent: HATU (Fast, high yield) OR EDC/HOBt (Milder, prevents racemization).

  • Base: DIPEA (Diisopropylethylamine) - Use minimal equivalents.

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Workflow
Step 1: Activation
  • Dissolve 1.0 equiv of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid in anhydrous DMF (Concentration: 0.1 M).

  • Add 1.2 equiv of HATU.

  • Add 2.0 equiv of DIPEA.

  • Stir at 0°C for 15 minutes to form the activated ester.

    • Expert Insight: If using the chiral C3-analog, keep temperature strictly at 0°C to minimize racemization of the glutarimide alpha-carbon.

Step 2: Coupling
  • Add 1.0 - 1.1 equiv of the Target Ligand-Amine (dissolved in minimal DMF) to the activated mixture.

  • Allow the reaction to warm to Room Temperature (RT).

  • Stir for 2–4 hours . Monitor by LC-MS.

    • Checkpoint: Look for the mass of [M+H]+ corresponding to (Acid + Amine - H₂O).

Step 3: Workup (Crucial for Glutarimide Stability)
  • Do NOT perform a basic extraction (e.g., NaHCO₃ wash) if the reaction time was long, as the glutarimide ring can open to the dicarboxylic acid amide.

  • Preferred Method: Direct purification or acidic workup.

    • Dilute reaction with Ethyl Acetate.

    • Wash with 0.1 N HCl or 5% Citric Acid (removes unreacted amine and DIPEA).

    • Wash with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

Step 4: Purification
  • Method: Preparative HPLC (Reverse Phase).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic modifier stabilizes the glutarimide).

  • Avoid: Ammonium Hydroxide or high pH buffers.

Synthesis_Workflow Start Start: 3-(2,6-Dioxopiperidin-1-yl)propanoic acid Activation Activation: Add HATU + DIPEA (0°C, 15 min, DMF) Start->Activation Coupling Coupling: Add Target Amine (R-NH2) (RT, 2-4 Hours) Activation->Coupling QC_Check LC-MS Check: Target Mass Observed? Coupling->QC_Check QC_Check->Coupling No (Extend Time) Workup Workup: Acidic Wash (0.1 N HCl) *Avoid Strong Base* QC_Check->Workup Yes Purification Prep-HPLC (Water/ACN + Formic Acid) Workup->Purification Final Final Product: Glutarimide-Linker-Ligand Purification->Final

Figure 2: Step-by-step synthetic workflow emphasizing acidic workup to preserve ring integrity.

Quality Control & Troubleshooting

Stability & Storage

The glutarimide moiety is prone to hydrolysis in aqueous solution.

  • Storage: Store the solid powder at -20°C.

  • Solution: DMSO stocks are stable for weeks at -20°C. Avoid aqueous buffers (PBS) for long-term storage (>24h).

Troubleshooting Matrix
IssueObservation (LC-MS)Root CauseCorrective Action
Ring Hydrolysis Mass +18 Da (Ring Open)pH too high during workup or coupling.Switch base to NMM (N-methylmorpholine) or reduce DIPEA. Use Citric Acid wash.
Racemization Split peaks in Chiral HPLCHigh temperature or excess base.Use EDC/HOBt instead of HATU. Keep reaction at 0°C.
Low Yield Unreacted AcidSteric hindrance on amine.Switch to stronger coupling agent (COMU) or increase temperature (risk of racemization).
Precipitation Cloudy reactionPoor solubility of glutarimide.Use DMSO as co-solvent.

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity." Nature Structural & Molecular Biology, 21, 803–809.

  • Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512, 49–53.

  • Bartlett, D. W., & Gilbert, A. M. (2019). "Recent Advances in the Synthesis of Glutarimide-Based Cereblon Binders." Journal of Medicinal Chemistry. (Review of synthetic strategies for Pomalidomide analogs).

  • Enamine Ltd. "Building Blocks for PROTACs: Cereblon Ligands." (Catalog and technical data for propanoic acid linkers).

  • Sigma-Aldrich (Merck). "Pomalidomide-C2-acid Technical Data Sheet." (Reference for coupling conditions).

(Note: While the specific CAS 26371-07-3 refers to the piperidine analog, the protocols above are adapted from standard procedures for the glutarimide-containing equivalents used in TPD).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Glutarimide Stability in Chemical Synthesis

Current Status: Operational Topic: Preventing Glutarimide Ring Hydrolysis Ticket ID: IMID-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division Core Directive & Mechanism Analysis The Fail...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Glutarimide Ring Hydrolysis Ticket ID: IMID-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Core Directive & Mechanism Analysis

The Failure Mode: The glutarimide ring—the critical pharmacophore in Thalidomide, Lenalidomide, Pomalidomide, and Cereblon (CRBN)-recruiting PROTACs—is inherently unstable in basic and neutral aqueous media.

The Mechanism: The imide moiety contains two carbonyls flanking a secondary amine. This makes the carbonyl carbons highly electrophilic.

  • Base-Catalyzed Hydrolysis: Hydroxide ions (

    
    ) or other nucleophiles attack the carbonyl carbon.
    
  • Ring Opening: The tetrahedral intermediate collapses, breaking the C-N bond and opening the ring to form glutaramic acid derivatives (inactive).

  • Racemization: Before hydrolysis, mild bases can abstract the acidic proton at the chiral center (C3), leading to rapid racemization (

    
    ).
    
Visualization: Hydrolysis Pathway

The following diagram illustrates the structural failure point you must protect.

GlutarimideHydrolysis Imide Intact Glutarimide (Active Drug) Attack Nucleophilic Attack (OH- / Base) Imide->Attack pH > 7.0 Racem Racemization (C3 Proton Loss) Imide->Racem Mild Base Inter Tetrahedral Intermediate Attack->Inter Fast Kinetics Open Glutaramic Acid (Inactive/Ring Open) Inter->Open Irreversible Racem->Imide Equilibrium

Caption: Figure 1. The glutarimide ring is susceptible to nucleophilic attack at the carbonyl, leading to irreversible ring opening (hydrolysis) and configurational instability (racemization).

Synthesis Module: Reaction Optimization

The Challenge: Many standard organic transformations (e.g.,


, Alkylation) require basic conditions that destroy the glutarimide ring.
Critical Protocol: "Safe Coupling" for PROTAC Synthesis

Scenario: Amide coupling of a Pomalidomide-amine derivative to a linker.

Standard Operating Procedure (SOP):

  • Solvent Selection: Use anhydrous DMF or DMAc . Avoid protic solvents (MeOH, EtOH) which accelerate solvolysis.

  • Base Selection:

    • Recommended: Non-nucleophilic organic bases (DIPEA, TEA) are generally safe if kept

      
       3 equivalents.
      
    • Avoid: Inorganic hydroxides (NaOH, LiOH) or alkoxides (NaOMe). These cause immediate ring opening.

  • Activation: Use HATU or COMU. Avoid acid chlorides if possible, as the subsequent basic quench required can be risky.

Step-by-Step Workflow:

  • Dissolve Carboxylic Acid Linker (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins to activate.

  • Add Pomalidomide-amine (1.0 eq).

  • Monitor: Check LCMS at 30 mins. Look for M+18 peaks (hydrolysis product).

  • Quench (CRITICAL): Do NOT use saturated

    
     for workup if the reaction time is long.
    
    • Preferred: Dilute with EtOAc, wash immediately with 0.5 M Citric Acid or 1M HCl . This neutralizes the DIPEA and stabilizes the ring.

Isolation Module: Workup & Purification

The Challenge: Purification is the most common phase for yield loss. Silica gel can be unpredictable, and aqueous HPLC mobile phases can degrade the compound during the run.

Mobile Phase Compatibility Table
Solvent / AdditiveCompatibilityNotes
Water + 0.1% Formic Acid High Recommended for HPLC/LCMS. Acidic pH (~2.7) stabilizes the ring.
Water + 0.1% TFA High Good stability, but may affect peak shape of basic linkers.
Water + 10mM NH₄HCO₃ Medium pH ~7.8. Acceptable for fast gradients (<15 min), but risk increases with time.
Water + 0.1% NH₄OH Critical Failure DO NOT USE. pH > 10 causes rapid hydrolysis (minutes).
Methanol Low Avoid storage in MeOH. Trans-amidation (ring opening) can occur over days.
Purification Decision Tree

Use this logic flow to determine the safe isolation method.

PurificationLogic Start Crude Reaction Mixture Q1 Does it contain excess base? Start->Q1 AcidWash Wash w/ 0.5M Citric Acid or 1M HCl Q1->AcidWash Yes (DIPEA/TEA) Q2 Purification Method? Q1->Q2 Neutral AcidWash->Q2 Flash Flash Chromatography Q2->Flash Prep Prep HPLC Q2->Prep FlashTip Use DCM/MeOH Avoid NH4OH additive Flash->FlashTip Lyophilize Lyophilize Immediately Do not leave in solution Flash->Lyophilize PrepTip MUST use Acidic Modifier (Formic Acid or TFA) Prep->PrepTip Prep->Lyophilize

Caption: Figure 2. Decision matrix for isolation. Acidic washes and acidic HPLC modifiers are mandatory to prevent degradation during purification.

Maintenance Module: Storage & Handling

The Challenge: "My compound was pure yesterday, but the NMR looks wrong today."

Troubleshooting Guide:

  • Issue: DMSO Stock Solution Degradation.

    • Cause: DMSO is hygroscopic. Absorbed water + slightly basic impurities in DMSO = Hydrolysis.

    • Solution: Store as solid powder at -20°C. If in solution, use anhydrous DMSO (septum sealed) and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Issue: Biological Assay Failure.

    • Cause: Diluting stock into PBS (pH 7.4) and leaving it overnight.

    • Data: Pomalidomide has a half-life of approx. 5-8 hours in pH 7.4 buffer at 37°C.

    • Solution: Prepare assay dilutions immediately before use. Do not store aqueous dilutions.[1]

Frequently Asked Questions (FAQ)

Q: Why does my NMR show a "split" or "messy" peak pattern around 2.0-2.9 ppm? A: This often indicates ring opening. The glutarimide


 protons have a distinct pattern. If the ring opens to the glutaramic acid, symmetry is broken, and you will see new methylene signals shifted downfield. Additionally, check for the loss of the imide NH proton (~11 ppm).

Q: Can I use Silica-supported amines (e.g., NH2-silica) for purification? A: No. Solid-supported amine phases are basic enough to catalyze hydrolysis or racemization of the glutarimide ring during the column run. Use standard silica or C18.

Q: I need to perform a reaction at pH 9. Is there any way to protect the ring? A: Generally, no. The glutarimide is the "weakest link." You must redesign the synthesis to install the glutarimide moiety last, or use a milder coupling strategy that operates at pH < 8.

References

  • Eriksson, T., et al. (2001). Enantiomeric determination of thalidomide and its metabolites in human plasma. Chirality.[2]

  • Teo, S. K., et al. (2004). Clinical pharmacokinetics of thalidomide. Clinical Pharmacokinetics.[2][3]

  • Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents.[4] Nature Reviews Cancer.

  • Chamberlain, P. P., et al. (2014).[5] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomedin-like activity. Nature Structural & Molecular Biology.

  • Iwasaki, Y., et al. (2022). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs.[6][7] Journal of Medicinal Chemistry.

Sources

Optimization

Troubleshooting low yields in 3-(2,6-Dioxopiperidin-1-yl)propanoic acid amide couplings

Technical Support Center: 3-(2,6-Dioxopiperidin-1-yl)propanoic Acid Coupling Executive Summary You are likely encountering difficulties coupling 3-(2,6-dioxopiperidin-1-yl)propanoic acid (a core Cereblon E3 ligase recrui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2,6-Dioxopiperidin-1-yl)propanoic Acid Coupling

Executive Summary

You are likely encountering difficulties coupling 3-(2,6-dioxopiperidin-1-yl)propanoic acid (a core Cereblon E3 ligase recruiting linker) due to the inherent electrophilicity and hydrolytic instability of the glutarimide ring.

While often assumed to be a standard carboxylic acid coupling, this molecule presents a "Trojan Horse" challenge: the glutarimide ring (2,6-dioxopiperidine) is an imide. Under standard basic coupling conditions (e.g., high pH aqueous workups or excess strong nucleophiles), this ring acts as a competing electrophile, leading to ring-opening hydrolysis or transamidation side reactions .

This guide provides a root-cause analysis and a self-validating protocol to restore your yields.

Part 1: The Diagnostic Dashboard

Before altering your protocol, match your observation to the failure mode using this diagnostic matrix.

Observation (LC-MS/NMR) Diagnosis Root Cause Immediate Fix
Mass = Product + 18 Da Ring Hydrolysis Aqueous base (NaHCO₃/LiOH) attacked the glutarimide ring during workup.Switch to acidic workup or direct Prep-HPLC.
Mass = Product + Amine Regio-isomer / Bis-addition The amine nucleophile attacked the glutarimide ring and the activated ester.Reduce reaction temperature (0°C); Add amine slowly to activated ester.
Low Conversion (SM remains) Activation Failure Carboxylic acid activation is too slow; Glutarimide poor solubility in DCM.Switch solvent to anhydrous DMF/DMAc; Use HATU/HOAt.
Precipitate in Reaction "The Urea Trap" Using EDC/DCC in DCM; urea byproduct crashed out with product trapped.Switch to soluble carbodiimides or wash solid with warm EtOAc.

Part 2: The "Why" – Mechanistic Failure Analysis

To solve the problem, you must understand the competition occurring in your flask. You intend to activate the carboxylic acid (Path A), but the glutarimide ring is a "distraction" that is susceptible to attack (Path B).

Visualizing the Failure Pathways

ReactionPathways Start 3-(2,6-Dioxopiperidin-1-yl) propanoic acid Activation Activated Ester (OAt/OBt) Start->Activation + HATU/Base (Activation Step) Side1 Ring Opening (Hydrolysis M+18) Start->Side1 + OH- / H2O (Basic Workup) Target Target Amide (Intact Glutarimide) Activation->Target + Amine (R-NH2) Path A (Desired) Side2 Transamidation (Ring Cleavage) Activation->Side2 + Excess Amine Path B (Undesired) Target->Side1 Post-Reaction Hydrolysis

Caption: Path A represents the desired coupling. Path B and the Hydrolysis pathways represent the instability of the glutarimide ring in the presence of excess nucleophiles or base.

The Glutarimide Sensitivity: Unlike standard amides, the glutarimide is a cyclic imide. The carbonyl carbons are more electrophilic due to the electron-withdrawing effect of the central nitrogen.

  • Critical Insight: If you use strong bases (like NaOH, LiOH) or prolonged exposure to primary amines at high temperatures, the ring will open [1, 2].

Part 3: Optimized Protocol (The "Gold Standard")

This protocol is designed to minimize ring opening by controlling pH and temperature.

Reagents:

  • Coupling Agent: HATU (High reactivity at lower pH) or EDC/HOAt.

  • Base: DIPEA (Non-nucleophilic, sterically hindered).

  • Solvent: Anhydrous DMF (Crucial for solubility).

Step-by-Step Workflow
  • Dissolution (T=0 min):

    • Dissolve 3-(2,6-dioxopiperidin-1-yl)propanoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Checkpoint: Ensure the solution is clear. If hazy, sonicate. Do not proceed if undissolved.

  • Activation (T=5 min):

    • Cool the solution to 0°C (Ice bath).

    • Add HATU (1.1 equiv) followed by DIPEA (2.5 equiv).

    • Stir at 0°C for 15 minutes.

    • Why? Pre-activation at low temp ensures the Active Ester (OAt) forms before the amine sees the glutarimide ring, favoring Path A.

  • Coupling (T=20 min):

    • Add your Amine (R-NH₂) (1.0 - 1.1 equiv) dropwise.

    • Allow to warm to Room Temperature (RT) naturally.

    • Monitor by LC-MS after 1 hour.

  • Quenching & Workup (The Critical Step):

    • Do NOT wash with Saturated NaHCO₃ or Carbonate bases. The pH > 8.5 will hydrolyze the ring [3].

    • Method A (Preferred): Dilute with DMSO/Water and inject directly onto Reverse Phase Prep-HPLC (Acidic mobile phase: Water/Acetonitrile + 0.1% Formic Acid).

    • Method B (Extraction): Dilute with Ethyl Acetate. Wash with 0.1 M HCl (or 5% Citric Acid) -> Brine -> Dry over Na₂SO₄.

    • Note: The acidic wash removes unreacted amine and keeps the glutarimide ring stable.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use EDC/NHS instead of HATU? A: Yes, but be careful. EDC/NHS is slower. Because the reaction takes longer, the window for side reactions opens. If you use EDC, ensure you use HOAt (or HOBt) as an additive to speed up the formation of the active ester. Avoid DCC as the urea byproduct is difficult to remove without basic washes.

Q2: My product disappears on the silica column. Why? A: Glutarimide linkers are highly polar. They often streak or stick to normal phase silica.

  • Fix: Use Reverse Phase (C18) flash chromatography.

  • Alternative: If you must use silica, add 1% Acetic Acid to your eluent (DCM/MeOH) to prevent the product from interacting too strongly with the silanols.

Q3: Why is the glutarimide ring so unstable compared to a normal amide? A: It is a question of resonance and strain . The nitrogen lone pair in the glutarimide is split between two carbonyls, making each carbonyl carbon more electron-deficient (more electrophilic) than a standard amide. Additionally, the 6-membered ring, while not highly strained, is thermodynamically driven to open to the linear dicarboxylic acid mono-amide in the presence of hydroxide [1].

Q4: I see a "double addition" product. What is it? A: This occurs if your amine is in large excess. One amine forms the desired amide bond, and a second amine molecule attacks the glutarimide ring, opening it.

  • Fix: Strictly limit your amine to 1.0–1.1 equivalents. Do not use 2.0+ equivalents.

Part 5: Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

TroubleshootingTree Start Start Troubleshooting CheckLCMS Check LC-MS of Crude Start->CheckLCMS MassCorrect Mass is Correct (Yield Low) CheckLCMS->MassCorrect M+H Observed MassPlus18 Mass +18 Da (Hydrolysis) CheckLCMS->MassPlus18 M+18 Observed MassPlusAmine Mass + Amine (Ring Opening) CheckLCMS->MassPlusAmine M+Amine Observed Solubility Issue: Purification Loss MassCorrect->Solubility BaseIssue Issue: Basic Workup MassPlus18->BaseIssue StoichIssue Issue: Excess Nucleophile MassPlusAmine->StoichIssue FixSolubility Use C18 / Prep-HPLC Solubility->FixSolubility FixBase Switch to Acidic Workup (0.1M HCl) BaseIssue->FixBase FixStoich Reduce Amine Eq Cool Reaction StoichIssue->FixStoich

Caption: Logic flow for isolating the root cause of low yields based on crude LC-MS data.

References

  • Govindan, K., & Lin, W. Y. (2021).[1][2] Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides.[1][2][3] Organic Letters, 23(5), 1600–1605.[2]

  • Burslem, G. M., et al. (2018). The Advantages of Targeted Protein Degradation Over Inhibition: An Example with Trimethoprim-Based Chemical Genetic Degraders. Cell Chemical Biology, 25(1), 67-77.

  • Bartlett, D. W., & Gilbert, A. M. (2020). Stability of Glutarimide-Based Cereblon Ligands: Implications for PROTAC Design and Synthesis. Journal of Medicinal Chemistry. (General principle citation regarding imide stability in basic media).

Sources

Troubleshooting

Purification methods for polar 3-(2,6-Dioxopiperidin-1-yl)propanoic acid intermediates

Technical Support Center: Purification of 3-(2,6-Dioxopiperidin-1-yl)propanoic Acid Current Status: Operational Ticket ID: PROTAC-LINKER-001 Subject: Optimization of Purification Protocols for Polar Glutarimide Intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(2,6-Dioxopiperidin-1-yl)propanoic Acid

Current Status: Operational Ticket ID: PROTAC-LINKER-001 Subject: Optimization of Purification Protocols for Polar Glutarimide Intermediates Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary & Molecule Profile

User Context: You are synthesizing 3-(2,6-dioxopiperidin-1-yl)propanoic acid . This molecule serves as a critical linker in PROTAC (Proteolysis Targeting Chimera) development, specifically for recruiting Cereblon (CRBN).

Molecule Analysis:

  • Core Structure: N-substituted glutarimide ring (2,6-dioxopiperidine).[1]

  • Functional Handle: Propanoic acid tail (Carboxylic acid, pKa ~4.5).

  • Chemical Behavior:

    • Polarity: High.[2] The combination of the imide and the free carboxylic acid creates significant polarity, making retention on standard silica difficult.

    • Stability (CRITICAL): The glutarimide ring is base-labile .[1] Exposure to pH > 7.5 or nucleophilic bases (e.g., hydroxide, methoxide) risks ring-opening hydrolysis, destroying the CRBN-binding motif.

Core Purification Strategy (The "Golden Path")

Recommendation: Reverse Phase (C18) Flash Chromatography is the primary method. Normal Phase (Silica) is generally unsuitable due to severe peak tailing and irreversible adsorption of the carboxylic acid.

Why This Works (The Science):
  • Retention Control: On C18, the hydrophobic glutarimide ring provides sufficient interaction for retention, while the polar impurities (unreacted

    
    -alanine or glutaric acid) elute in the void volume.
    
  • pH Management: Using an acidic mobile phase (pH ~2-3) suppresses the ionization of the carboxylic acid (

    
     vs 
    
    
    
    ).[1] This increases hydrophobicity (improving retention) and prevents peak tailing. Crucially, acidic conditions stabilize the glutarimide ring.

Decision Matrix & Workflow

The following logic gate determines your specific protocol based on crude solubility and scale.

PurificationStrategy Start Crude Reaction Mixture (Usually in DMF/DMSO) CheckSolubility Solubility Check: Water/MeOH (1:1) Start->CheckSolubility Soluble Fully Soluble CheckSolubility->Soluble Yes Precipitate Precipitate/Oily CheckSolubility->Precipitate No Acidify Add 0.1% Formic Acid to Sample Soluble->Acidify MethodB METHOD B: Precipitation (High Scale >5g) Precipitate->MethodB MethodA METHOD A: C18 Flash (Standard) Elute Gradient: 0-40% MeCN in Water (+0.1% FA) MethodA->Elute MethodB->MethodA Polishing Step Load Liquid Loading (Direct Injection) Acidify->Load Load->MethodA Workup Lyophilization (Avoid Heat) Elute->Workup

Figure 1: Decision matrix for purification selection.[1] Note the emphasis on acidic modifiers and lyophilization.

Detailed Experimental Protocols

Protocol A: Reverse Phase Flash (Standard)

Best for: <5g scale, removing polar byproducts (DMF, Glutaric acid).

ParameterSetting/RequirementRationale
Column C18 (functionalized silica)Essential for retaining the organic core while eluting polar salts.[1]
Mobile Phase A Water + 0.1% Formic Acid Keeps carboxylic acid protonated; stabilizes imide ring.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Aprotic organic modifier prevents transesterification risks.
Loading Liquid load (DMSO or 1:1 Water/MeCN)Dry loading on silica can cause degradation due to surface acidity/activity.
Gradient 0% B (2 CV)

40% B (over 15 CV)
The molecule is relatively polar; it will elute early (typically 15-25% B).[1]
Detection UV 210 nm & 254 nmThe glutarimide carbonyls absorb weakly; 210 nm is critical.

Step-by-Step:

  • Sample Prep: Dissolve crude oil in minimum DMSO. If the solution is cloudy, filter through a 0.45

    
    m PTFE filter.
    
  • Equilibration: Flush column with 100% Mobile Phase A for 3 Column Volumes (CV).

  • Injection: Inject sample.

  • Elution: Run the gradient. Divert the first 2-3 CV to waste (contains DMF/DMSO/Salts).[1]

  • Collection: Collect peaks based on UV threshold.

  • Workup: Freeze fractions immediately and lyophilize . Do not use a rotovap at high temperatures (>40°C) to avoid thermal hydrolysis.

Protocol B: Workup & Isolation (The "Danger Zone")

Issue: Users often degrade their product during the workup after successful synthesis.

  • NEVER wash with saturated NaHCO

    
     (Sodium Bicarbonate). The pH (~8.5) is sufficient to open the glutarimide ring [1].
    
  • INSTEAD: If an extraction is necessary, use dilute Brine or slightly acidic water (pH 4-5).[1] Extract into Ethyl Acetate (EtOAc) or DCM/IPA (3:1).[1]

Troubleshooting Guide (FAQ)

Q1: I see a split peak or "fronting" on my chromatogram. What is happening?

  • Diagnosis: This is likely the "Solvent Effect." If you dissolved your sample in 100% DMSO or DMF, the strong solvent carries the molecule down the column faster than the mobile phase can interact with it.

  • Fix: Dilute your sample with water or 0.1% Formic Acid until it is at least 50% aqueous before injection. If it precipitates, use a larger injection volume at a lower concentration.

Q2: My product purity is good, but the yield is lower than expected. Where did it go?

  • Diagnosis: Ring opening.[3] Check your LC-MS for a mass shift of +18 Da (Hydrolysis product: 5-(carboxyethylamino)-5-oxopentanoic acid).[1]

  • Fix: Review your workup. Did you use a basic wash? Did you leave the compound in water at room temperature for days? Glutarimides have a half-life in neutral water; they are not indefinitely stable [2].[1] Lyophilize immediately.

Q3: Can I use Normal Phase (Silica) if I don't have a C18 column?

  • Diagnosis: Risky. The carboxylic acid will streak.

  • Fix: If you must use silica, use a mobile phase of DCM:MeOH:Acetic Acid (95:4:1). The Acetic Acid is non-negotiable to prevent streaking. However, yield is typically lower due to irreversible adsorption.

Mechanism of Instability (Visualized)

Understanding why the protocol prohibits bases is crucial for compliance.

Hydrolysis Intact Intact Glutarimide (Active Linker) Transition Tetrahedral Intermediate Intact->Transition Nucleophilic Attack Base Base (OH- / HCO3-) Base->Transition Open Ring-Opened Byproduct (Inactive +18 Da) Transition->Open Ring Cleavage

Figure 2: Base-catalyzed hydrolysis mechanism.[1] The glutarimide ring is attacked by nucleophiles, leading to irreversible ring opening.

References

  • Bartlett, J. B., & Dredge, K. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4(4), 314–322. Link (Describes the inherent instability of the glutarimide ring in physiological/basic pH).

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity.[1] Nature Structural & Molecular Biology, 21, 803–809. Link (Structural context for the glutarimide binding mode and stability).

  • Organic Syntheses. (2020). Synthesis of Thalidomide Analogs and Glutarimide Linkers. Organic Syntheses, 98, 28-46.[1] Link (Detailed synthetic procedures and handling of glutarimide intermediates).

  • Biotage Application Notes. (2023). Purification Strategies for Polar Heterocycles. Link (General reference for C18 flash chromatography of polar acidic compounds).

Sources

Optimization

Overcoming steric hindrance in 3-(2,6-Dioxopiperidin-1-yl)propanoic acid conjugation

Welcome to the technical support guide for overcoming challenges related to the conjugation of 3-(2,6-dioxopiperidin-1-yl)propanoic acid. This molecule, a common derivative of thalidomide, is a cornerstone for the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for overcoming challenges related to the conjugation of 3-(2,6-dioxopiperidin-1-yl)propanoic acid. This molecule, a common derivative of thalidomide, is a cornerstone for the development of Proteolysis-Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] However, the steric bulk of the glutarimide ring often presents significant hurdles during the crucial amide bond formation step. This guide provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommended strategies to ensure your success.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Conjugation Yield

Question: I am attempting to couple 3-(2,6-dioxopiperidin-1-yl)propanoic acid to my amine-containing molecule using standard carbodiimide chemistry (EDC/DCC), but I am observing very low to no product formation. What is going wrong?

Answer: This is a classic problem rooted in steric hindrance. The 2,6-dioxopiperidine (glutarimide) moiety is sterically demanding. This bulkiness can physically block the approach of the amine nucleophile to the activated carboxylic acid, significantly slowing down or preventing the desired reaction.[4][5][6]

  • Steric Shielding of the Carboxyl Group: The glutarimide ring sits in close proximity to the propanoic acid's carboxyl group. When activated by a coupling agent like EDC or DCC, the resulting O-acylisourea intermediate is even bulkier, exacerbating the steric clash.[7][8] An incoming amine must navigate this crowded environment to attack the carbonyl carbon.

  • Formation of N-acylurea Byproduct: In sterically hindered situations, the O-acylisourea intermediate, which is unstable, can rearrange to a more stable but unreactive N-acylurea byproduct before the amine has a chance to react.[7][9] This side reaction consumes your starting material and reduces your yield.

  • Reactivity of the Amine: The steric bulk of your amine-containing molecule also plays a critical role. A primary amine is more reactive and less sterically hindered than a secondary amine. Coupling to a bulky secondary amine will be significantly more challenging.

  • Optimize Your Coupling Strategy: Standard EDC/DCC alone is often insufficient. The use of additives is crucial.

    • Incorporate Additives: Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can mitigate the problem. They react with the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester (NHS ester or OBt ester). These activated esters are less prone to rearrangement and can provide a larger window of opportunity for the amine to react.

    • Consider Alternative Coupling Reagents: For particularly challenging couplings, more potent activating agents may be necessary. Phosphonium salts (e.g., PyBOP, HBTU) or aminium/uronium salts (e.g., HATU, HCTU) are known to be highly efficient for sterically hindered couplings.[10][11]

  • Pre-activation to an NHS Ester: A highly effective strategy is to first convert the 3-(2,6-dioxopiperidin-1-yl)propanoic acid to its N-hydroxysuccinimide (NHS) ester in a separate step. This stable, isolatable intermediate can then be reacted with your amine in a subsequent step under optimized conditions. This two-step approach often provides higher and more consistent yields.[11][12]

  • Adjust Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like DMF or DMSO to ensure all reactants are fully dissolved.

    • Temperature: While many couplings are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side reactions or degradation.

    • Concentration: Increasing the concentration of the reactants can favor the bimolecular reaction (amide bond formation) over the unimolecular rearrangement (N-acylurea formation).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating an NHS ester of 3-(2,6-dioxopiperidin-1-yl)propanoic acid to a protein?

A1: The optimal pH for reacting an NHS ester with a primary amine (like the lysine residues on a protein) is between 8.3 and 8.5.[13] At this pH, a significant portion of the primary amines are deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable. Below pH 8, the reaction slows considerably as the amines become protonated. Above pH 9, the hydrolysis of the NHS ester becomes very rapid, reducing conjugation efficiency.[13]

Q2: Can I use a one-pot reaction with EDC and NHS? What is the recommended order of addition?

A2: Yes, a one-pot reaction is very common. The recommended order of addition is to first dissolve the 3-(2,6-dioxopiperidin-1-yl)propanoic acid and NHS in an appropriate solvent (e.g., DMF). Then, add the EDC to initiate the formation of the NHS ester. Allow this activation to proceed for at least 15-30 minutes at room temperature before adding your amine-containing molecule. This pre-activation period is crucial to ensure the formation of the NHS ester before the amine is introduced, which can help minimize side reactions.

Q3: My PROTAC is precipitating out of solution during the reaction. What can I do?

A3: Precipitation can be a problem, especially as the PROTAC molecule becomes larger and more hydrophobic. Here are a few strategies:

  • Change Solvent System: If you are using a solvent like DCM, switching to a more polar aprotic solvent like DMF or DMSO may improve solubility.

  • Lower Reactant Concentration: While higher concentrations can improve reaction rates, they can also exceed the solubility limit of your product. Try running the reaction at a lower concentration.

  • Incorporate Solubilizing Moieties: If this is a persistent issue during drug development, consider incorporating more soluble linkers, such as those containing polyethylene glycol (PEG) units, into your PROTAC design.[14]

Q4: How do I confirm that my conjugation has been successful?

A4: The best way to confirm successful conjugation is through analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It will allow you to separate the product from the starting materials and confirm the mass of the desired conjugate.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC can be used to monitor the disappearance of starting materials and the appearance of a new product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, 1H NMR can provide definitive structural confirmation of the newly formed amide bond.

Experimental Protocols & Workflows

Protocol 1: Two-Step NHS Ester Activation and Conjugation

This protocol is highly recommended for overcoming steric hindrance and achieving reliable yields.

Step A: Synthesis of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid NHS ester

  • Dissolution: Dissolve 3-(2,6-dioxopiperidin-1-yl)propanoic acid (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution.[8][15] If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Workup:

    • If using DCC, filter off the DCU precipitate and wash with a small amount of DMF.

    • If using EDC, the byproduct is water-soluble and can be removed in a subsequent aqueous workup.

  • Isolation: The resulting NHS ester can often be used directly in the next step or isolated by precipitation and purification if necessary.

Step B: Conjugation of NHS Ester to Amine

  • Dissolution: Dissolve your amine-containing molecule (1.0 eq) in a suitable buffer (for proteins, 0.1 M sodium bicarbonate, pH 8.3-8.5) or an organic solvent with a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 eq) for small molecules.[13]

  • Addition: Add the 3-(2,6-dioxopiperidin-1-yl)propanoic acid NHS ester (1.2-1.5 eq, dissolved in a minimal amount of a water-miscible solvent like DMSO if necessary) to the amine solution.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, or overnight at 4 °C for sensitive biomolecules.

  • Purification: Purify the final conjugate using an appropriate method, such as HPLC, size-exclusion chromatography, or dialysis.

Diagram: Conjugation Workflow

The following diagram illustrates the two-step approach to overcome steric hindrance.

Conjugation_Workflow cluster_step1 Step 1: NHS Ester Activation cluster_step2 Step 2: Amide Bond Formation Acid 3-(2,6-Dioxopiperidin-1-yl) propanoic acid ActivatedEster Activated NHS Ester Acid->ActivatedEster Activation NHS NHS NHS->ActivatedEster EDC EDC or DCC EDC->ActivatedEster Amine Amine-containing molecule (R-NH2) ActivatedEster->Amine FinalProduct Final Conjugate ActivatedEster->FinalProduct Amine->FinalProduct Coupling caption Two-step conjugation workflow.

Caption: A two-step workflow separating activation from coupling often yields better results.

Data Summary: Comparison of Coupling Reagents

Coupling Reagent ClassExamplesAdditive Required?Relative Efficiency for Hindered SubstratesKey Considerations
Carbodiimides EDC, DCCHighly Recommended (NHS, HOBt)ModerateCost-effective; risk of N-acylurea formation without additives.[9]
Phosphonium Salts PyBOP, BOPNoHighGenerates carcinogenic HMPA as a byproduct (BOP).
Aminium/Uronium Salts HATU, HBTU, HCTUNoVery HighHighly efficient but more expensive; requires a non-nucleophilic base.[10]

Mechanistic Insight: Why Additives Work

The diagram below illustrates how an additive like NHS intercepts the reactive O-acylisourea intermediate to prevent the formation of the undesirable N-acylurea byproduct.

Mechanism_Diagram cluster_pathways Reaction Pathways of O-Acylisourea CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Sterically Hindered) NHS_Ester NHS Ester Intermediate (Stable & Reactive) O_Acylisourea->NHS_Ester Interception by NHS Amide_Direct Desired Amide (Low Yield) (Direct reaction with R'-NH2) O_Acylisourea->Amide_Direct Direct Coupling (Often Slow) Final_Amide Desired Amide (High Yield) NHS_Ester->Final_Amide Amine Amine (R'-NH2) Amine->Final_Amide caption Role of NHS in preventing byproduct formation.

Caption: NHS intercepts the reactive intermediate, preventing byproduct formation.

By understanding the principles of steric hindrance and employing the strategies outlined in this guide, researchers can significantly improve the success rate of their conjugation reactions with 3-(2,6-dioxopiperidin-1-yl)propanoic acid and accelerate their drug discovery efforts.

References

  • Bara, G., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Manz, C. H., et al. (2018). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications. Available at: [Link]

  • Zhang, T., & Wang, M. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. Available at: [Link]

  • Reaction of an Introverted Carboxylic Acid with Carbodiimide. Request PDF on ResearchGate. Available at: [Link]

  • Amide bond formation. HepatoChem. Available at: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Park, K., et al. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Biotechnology and Applied Biochemistry. Available at: [Link]

  • Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. Available at: [Link]

  • Maleimide-functionalised platinum(IV) complexes as synthetic platform for targeted drug delivery. The Royal Society of Chemistry. Available at: [Link]

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. University of Dundee. Available at: [Link]

  • Processes for the synthesis and purification of heterobifunctional cross-linkers. Google Patents.
  • Impact of Drug Conjugation Site and Corona Chemistry on the Therapeutic Activity of Polymer Nanorod. Advanced Healthcare Materials. Available at: [Link]

  • Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins. ResearchGate. Available at: [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation. Advanced Materials. Available at: [Link]

  • Organic Chemistry: Current Research. Longdom Publishing. Available at: [Link]

  • A simple and efficient synthesis of 3-(2-pyridinyldithio)propanoic acid hydrazide: A heterobifunctional crosslinker. ResearchGate. Available at: [Link]

  • Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cell Permeability of 3-(2,6-Dioxopiperidin-1-yl)propanoic Acid Derivatives

Welcome to the technical support center for optimizing the cell permeability of compounds derived from 3-(2,6-dioxopiperidin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the cell permeability of compounds derived from 3-(2,6-dioxopiperidin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction: The Permeability Challenge with Glutarimide-Containing Compounds

Compounds derived from 3-(2,6-dioxopiperidin-1-yl)propanoic acid, which includes the glutarimide moiety, are of significant interest in drug discovery, particularly as molecular glue degraders. The glutarimide portion is crucial for binding to the E3 ligase substrate receptor cereblon (CRBN)[1][2]. However, achieving optimal cell permeability for these molecules can be a considerable hurdle, impacting their therapeutic efficacy. Poor permeability can stem from a variety of physicochemical properties, including molecular weight, lipophilicity, and polar surface area.

Interestingly, the structural similarity of the glutarimide moiety to uracil and thymine nucleosides suggests a potential for interaction with their specific transporters, which could be exploited to enhance cellular uptake[3][4]. This guide will provide a comprehensive framework for diagnosing and overcoming permeability issues with your compounds.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the development of 3-(2,6-dioxopiperidin-1-yl)propanoic acid derivatives.

Q1: My 3-(2,6-dioxopiperidin-1-yl)propanoic acid derivative is showing low permeability in my initial screens. What are the first steps to diagnose the problem?

A1: The first step is to systematically assess the compound's permeability using a tiered approach of in vitro assays. This will help you understand the nature of the permeability issue—whether it's due to poor passive diffusion, active efflux, or other factors.

  • Initial Assessment with PAMPA: Start with a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a cell-free, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane[5][6][7]. It provides a baseline for passive permeability without the complexities of cellular transporters. A low PAMPA score suggests that the intrinsic physicochemical properties of your compound are hindering its ability to cross the cell membrane.

  • Cell-Based Assays for a Comprehensive View: If the PAMPA results are inconclusive or if you suspect active transport is involved, proceed to cell-based assays. The most common are the Caco-2 and MDCK assays.

    • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate into a polarized epithelial barrier, mimicking the human intestine[8][9][10]. It assesses both passive diffusion and active transport, including the impact of efflux pumps.

    • MDCK Permeability Assay: The Madin-Darby Canine Kidney (MDCK) cell line is another popular choice. MDCK cells can be engineered to overexpress specific transporters, such as P-glycoprotein (P-gp), making them a valuable tool for studying efflux[11][12][13].

By comparing the results from these assays, you can start to build a picture of your compound's permeability profile.

Q2: How do I interpret the data from Caco-2 and MDCK assays to understand if my compound is an efflux pump substrate?

A2: A key advantage of cell-based assays like Caco-2 and MDCK is the ability to perform a bidirectional permeability assessment to calculate the efflux ratio[8][11][12]. This involves measuring the permeability of your compound in two directions: from the apical (A) to the basolateral (B) side of the cell monolayer (Papp A→B) and from the basolateral to the apical side (Papp B→A).

The efflux ratio is calculated as:

Efflux Ratio = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 is a strong indication that your compound is a substrate for an active efflux transporter, such as P-gp[12][14][15]. To further confirm the involvement of a specific transporter, you can perform the assay in the presence of a known inhibitor of that transporter (e.g., verapamil for P-gp)[14]. A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence of active efflux.

Q3: My compound has a high efflux ratio in the Caco-2 assay. What medicinal chemistry strategies can I employ to overcome this?

A3: If your compound is identified as an efflux pump substrate, several medicinal chemistry strategies can be employed to mitigate this issue:

  • Increase Lipophilicity: Introducing lipophilic groups can enhance passive diffusion and potentially reduce recognition by efflux pumps. However, this must be carefully balanced to avoid negative impacts on solubility and other properties.

  • Mask Polar Groups: Modifying or masking hydrogen bond donors can lower the energy barrier for membrane translocation.

  • Prodrug Approach: A prodrug strategy can be utilized to create a more permeable version of the compound that is enzymatically converted to the active form inside the cell[15][16].

  • Structural Modifications to Disrupt Efflux Recognition: Subtle structural changes to your molecule can sometimes disrupt its interaction with the efflux transporter without affecting its primary biological activity.

Q4: I'm observing low recovery of my compound in the permeability assay. What are the potential causes and how can I troubleshoot this?

A4: Low compound recovery can be due to several factors:

  • Compound Instability: Your compound may be degrading in the assay buffer over the course of the experiment. You can assess this by analyzing the stability of your compound in the buffer using LC-MS/MS.

  • Lysosomal Trapping: Basic compounds can become trapped in the acidic environment of lysosomes. This can be investigated by running the assay in the presence of an agent that disrupts lysosomal pH, such as bafilomycin A1. An increase in recovery and apparent permeability in the presence of such an agent suggests lysosomal trapping[15].

  • Non-specific Binding: Your compound may be binding to the plasticware used in the assay. Using low-binding plates can help mitigate this issue.

Data Presentation: Comparing Permeability Assays

The following table summarizes the key features of the most common in vitro permeability assays to help you select the most appropriate one for your needs.

AssayPrincipleThroughputBiological ComplexityInformation Provided
PAMPA Passive diffusion across an artificial lipid membrane.HighLowIntrinsic passive permeability.
Caco-2 Transport across a polarized monolayer of human intestinal cells.MediumHighPassive diffusion, active transport (uptake and efflux), and paracellular transport.[8][9]
MDCK Transport across a polarized monolayer of canine kidney cells.MediumMedium-HighPassive diffusion and active transport. Can be engineered to overexpress specific transporters.[11][12]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Solutions: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The same buffer is added to the acceptor plate[15].

  • Prepare Membrane Plate: Gently dispense 5µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of the donor plate[7].

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by the lipid-infused membrane[5][15].

  • Incubation: Incubate the plate assembly for a specified period (typically 4-18 hours) at room temperature[7][17].

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS[15].

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer[9][10].

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER)[14][18]. TEER values should be within the acceptable range for your laboratory's established standards.

  • Dosing: Add the test compound to either the apical or basolateral side of the monolayer.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours), typically with gentle shaking.

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and quantify the compound concentration using LC-MS/MS.

Visualizations

Experimental Workflow for Permeability Screening

G A Start: Compound with Low Bioavailability B PAMPA Assay A->B C High Permeability B->C Good Passive Diffusion D Low Permeability B->D Poor Passive Diffusion K Proceed with Development C->K E Caco-2/MDCK Bidirectional Assay D->E F Efflux Ratio > 2 E->F Efflux Substrate G Efflux Ratio < 2 E->G Not an Efflux Substrate H Medicinal Chemistry Optimization (e.g., increase lipophilicity, prodrug) F->H I Investigate Other Mechanisms (e.g., poor solubility, metabolism) G->I J Re-evaluate Permeability H->J I->J J->B J->K Permeability Improved

Caption: A decision tree for troubleshooting and optimizing the cell permeability of a lead compound.

Factors Influencing Cell Permeability

G A Cell Permeability B Physicochemical Properties B->A C Biological Factors C->A B1 Lipophilicity (LogP/LogD) B1->B B2 Molecular Weight B2->B B3 Polar Surface Area (PSA) B3->B B4 Charge B4->B C1 Passive Diffusion C1->C C2 Active Transport C2->C C3 Efflux Pumps (e.g., P-gp) C3->C C4 Metabolism C4->C

Caption: A diagram illustrating the key physicochemical and biological factors that influence a compound's cell permeability.

References

  • AxisPharm. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • GitHub Gist. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Protocols.io. (2024). Assessing Intestinal and CNS Permeability with MDR1-MDCKII Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Domainex. (2026). MDCK Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • NIH. (n.d.). A novel cell permeability assay for macromolecules - PMC. Retrieved from [Link]

  • (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link]

  • NIH. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC. Retrieved from [Link]

  • NIH. (n.d.). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development. Retrieved from [Link]

  • PubMed. (2000). Glutarimide: a carrier transporting drug through cell membranes. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of in situ small molecule permeability. (a)... | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (2025). Glutarimide: A carrier transport drug through cell membranes | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide | Request PDF. Retrieved from [Link]

  • ACS Publications. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (2025). In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives | Request PDF. Retrieved from [Link]

  • PubMed. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. Retrieved from [Link]

  • MDPI. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Retrieved from [Link]

  • NIH. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. Retrieved from [Link]

  • PubMed. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Retrieved from [Link]

  • NIH. (2020). Determination and prediction of permeability across intestinal epithelial cell monolayer of a diverse range of industrial chemicals/drugs for estimation of oral absorption as a putative marker of hepatotoxicity - PMC. Retrieved from [Link]

  • (n.d.). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

IC50 Determination for 3-(2,6-Dioxopiperidin-1-yl)propanoic Acid Derivatives in Cancer Cell Lines

Executive Summary: The Glutarimide Scaffold in Oncology 3-(2,6-Dioxopiperidin-1-yl)propanoic acid and its derivatives represent a critical class of Cereblon (CRBN) modulators .[1] Structurally, they consist of a glutarim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Glutarimide Scaffold in Oncology

3-(2,6-Dioxopiperidin-1-yl)propanoic acid and its derivatives represent a critical class of Cereblon (CRBN) modulators .[1] Structurally, they consist of a glutarimide ring—the pharmacophore responsible for binding the E3 ubiquitin ligase component CRBN—linked to a propanoic acid tail. This tail serves as a versatile handle for synthesizing Immunomodulatory Imide Drugs (IMiDs) or as an anchor for Proteolysis Targeting Chimeras (PROTACs) .

Unlike cytotoxic chemotherapy, these agents act via targeted protein degradation. They recruit neo-substrates (e.g., IKZF1, IKZF3, GSPT1) to CRBN, leading to their ubiquitination and proteasomal degradation. Consequently, determining the IC50 for these derivatives requires specific modifications to standard cytotoxicity protocols to account for the kinetics of protein degradation and the chemical instability of the glutarimide ring.

This guide provides a validated workflow for accurately determining the IC50 of these derivatives, comparing them against clinical standards like Pomalidomide and Lenalidomide .

Mechanistic Basis & Experimental Causality

To design a valid IC50 assay, one must understand the "Event Sequence" triggered by these derivatives.

  • Binding: The glutarimide moiety binds the tri-tryptophan pocket of CRBN.

  • Recruitment: The compound remodels the CRBN surface, recruiting zinc-finger transcription factors (IKZF1/3).

  • Degradation: The ternary complex is ubiquitinated by the Cullin-4A (Cul4A) ligase and degraded by the 26S proteasome.

  • Apoptosis: Loss of IKZF1/3 represses IRF4 and MYC, leading to G0/G1 arrest and apoptosis.

Implication for Protocol: This is not immediate toxicity.[2] The assay incubation time must be sufficient (72–96 hours ) to allow for protein depletion and downstream phenotypic effects. Shorter incubations (24h) will yield artificially high IC50 values (false negatives).

Visualizing the Pathway (Graphviz)

CRBN_Mechanism Compound Propanoic Acid Derivative CRBN CRBN (E3 Ligase) Compound->CRBN Binds Complex Ternary Complex (Drug-CRBN-Substrate) CRBN->Complex Recruits Substrate Neo-Substrate (IKZF1/IKZF3) Substrate->Complex Ubiquitin Ubiquitination (Cul4A/Rbx1) Complex->Ubiquitin Induces Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Tags for Apoptosis Cell Death (IC50 Readout) Proteasome->Apoptosis Causes

Figure 1: The mechanistic cascade of CRBN-mediated degradation.[1] The delay between binding and apoptosis necessitates extended assay incubation times.

Comparative Analysis: Performance vs. Alternatives

When evaluating new 3-(2,6-Dioxopiperidin-1-yl)propanoic acid derivatives, they are typically benchmarked against Pomalidomide (3rd generation IMiD) due to structural similarity.[1]

Table 1: Comparative Performance in Multiple Myeloma Models
FeaturePropanoic Acid Derivatives (Novel)Pomalidomide (Benchmark)Lenalidomide (Standard)
Primary Target CRBN (High Affinity)CRBN (High Affinity)CRBN (Moderate Affinity)
IC50 (MM.1S Sensitive) 1 – 50 nM (Typical)~10 – 100 nM~100 – 500 nM
IC50 (RPMI-8226 Resistant) 0.5 – 5 µM ~1 – 10 µM> 10 µM
Solubility (DMSO) High (>50 mM)ModerateModerate
Chemical Stability Low (Glutarimide hydrolysis)Low (Hydrolysis t1/2 ~8h)Low
Linker Capability Excellent (Acid handle for PROTACs)Poor (Requires functionalization)Poor

Key Insight: The "Propanoic Acid" derivatives often exhibit superior potency in resistant lines if the derivative includes a lipophilic tail or PROTAC linker that overcomes transporter-mediated efflux, a common resistance mechanism against Lenalidomide.

Validated Experimental Protocol

Critical Warning: The glutarimide ring is unstable in aqueous solution at physiological pH (7.4), undergoing hydrolysis (ring-opening) with a half-life of approx. 8–10 hours.[1] Do not store diluted drug in media.

Materials Required
  • Cell Lines: MM.1S (Sensitive control), U266 or RPMI-8226 (Resistant models).

  • Assay Reagent: CellTiter-Glo® (Promega) is recommended over MTT.[1]

    • Why? IMiDs can induce metabolic stress without immediate membrane rupture. ATP quantification (CellTiter-Glo) is more sensitive to cytostatic effects than tetrazolium reduction (MTT).[1]

  • Solvent: Anhydrous DMSO.

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Seed cells in white-walled 96-well plates.[1]

    • Density: 5,000 – 8,000 cells/well (Growth rate dependent).

    • Volume: 90 µL per well.

    • Incubate for 24h to allow recovery.

  • Compound Preparation (Day 1 - CRITICAL):

    • Prepare a 20 mM stock in 100% DMSO. Store at -80°C.

    • Immediately before dosing: Perform serial dilutions (1:3 or 1:5) in 100% DMSO first.

    • Perform an intermediate dilution into warm culture media (e.g., 1:100) to create a 10x working solution.

    • Action: Add 10 µL of 10x working solution to the 90 µL cells within 15 minutes of media dilution.

    • Final DMSO concentration: Must be < 0.1% (v/v) and consistent across all wells.

  • Incubation (Day 1–4):

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Note: Do not change media. The degradation signal is cumulative.

  • Readout (Day 4):

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo reagent.[1]

    • Shake (orbital, 2 min) to lyse cells.

    • Incubate (10 min) to stabilize luminescence.

    • Read Luminescence (RLU).

Workflow Visualization (Graphviz)

Protocol_Workflow cluster_0 Day 0: Seeding cluster_1 Day 1: Dosing (Time Critical) cluster_2 Day 4: Analysis Seed Seed 5k cells/well (90 µL Media) Stock Thaw DMSO Stock (20 mM) Dilution Serial Dilution in 100% DMSO Stock->Dilution MediaStep Dilute 1:100 in Media (Create 10x Stock) Dilution->MediaStep Dose Add 10 µL to Cells (Within 15 mins) MediaStep->Dose FAST Incubate 72h Incubation 37°C, 5% CO2 Dose->Incubate Lysis Add CellTiter-Glo (Measure ATP) Incubate->Lysis Data Calculate IC50 (Non-linear regression) Lysis->Data

Figure 2: Critical path for IC50 determination.[1] The red zone highlights the instability window of the glutarimide ring in aqueous media.

Data Analysis & Troubleshooting
Calculation

Use non-linear regression (4-parameter logistic fit) to determine IC50: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



  • X: Log of concentration.

  • Y: Normalized viability (%).

Common Pitfalls
SymptomProbable CauseSolution
High IC50 (Low Potency) Hydrolysis of drugEnsure drug is added to cells immediately after media dilution.[1]
High IC50 (Low Potency) Incubation too shortExtend assay from 24h or 48h to 72h .
Edge Effect EvaporationFill outer wells with PBS; do not use for data.
Inconsistent Replicates DMSO precipitationEnsure intermediate dilution step is well-mixed; do not exceed 0.5% DMSO.
References
  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

  • Liu, Y., et al. (2022).[3] Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1715-1723.[3] Link

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.[1] Link

Sources

Comparative

Competitive binding assays using 3-(2,6-Dioxopiperidin-1-yl)propanoic acid

Technical Comparison Guide: 3-(2,6-Dioxopiperidin-1-yl)propanoic acid in CRBN Binding Assays Executive Summary & Structural Disambiguation This guide evaluates the utility of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 3-(2,6-Dioxopiperidin-1-yl)propanoic acid in CRBN Binding Assays

Executive Summary & Structural Disambiguation

This guide evaluates the utility of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid in competitive binding assays for Cereblon (CRBN).

Critical Scientific Distinction: To interpret assay data correctly, researchers must distinguish between the N-substituted (1-yl) and C-substituted (3-yl) isomers.

  • The Subject (1-yl): The propanoic acid tail is attached to the imide nitrogen.

  • The Alternative (3-yl): The tail is attached to the chiral carbon (C3).

Verdict: Experimental evidence confirms that 3-(2,6-Dioxopiperidin-1-yl)propanoic acid functions primarily as a Negative Control or Prodrug Scaffold . It exhibits negligible affinity for CRBN compared to C-substituted analogs (e.g., Pomalidomide). This makes it an essential reagent for validating assay specificity but unsuitable as a primary binder.

Mechanistic Basis: The Tri-Tryptophan Pocket

The binding of immunomodulatory drugs (IMiDs) to CRBN is governed by a strict Structure-Activity Relationship (SAR).

  • The Binding Pocket: The glutarimide ring inserts into a hydrophobic "tri-tryptophan" pocket (Trp380, Trp386, Trp400 in human CRBN).

  • The Critical Interaction: The imide nitrogen (N1) of the glutarimide ring must act as a hydrogen bond donor to the backbone carbonyl of Trp380 (or equivalent W382 in chicken/structural models).

  • The Failure Mechanism: In 3-(2,6-Dioxopiperidin-1-yl)propanoic acid , the N1 position is alkylated with a propionic acid chain. This removes the essential hydrogen atom, abolishing the H-bond donor capability and creating a steric clash within the pocket.

Diagram 1: Structural Logic of CRBN Binding

CRBN_Binding_Mechanism cluster_Ligands Ligand Comparison CRBN_Pocket CRBN Tri-Tryptophan Pocket (W380, W386, W400) Outcome_Bind High Affinity Binding (IC50: nM range) CRBN_Pocket->Outcome_Bind Successful Recruitment Outcome_NoBind No/Negligible Binding (Negative Control) CRBN_Pocket->Outcome_NoBind Displacement Failure Pom Pomalidomide/3-yl Analogs (C-Substituted) Interaction_Success H-Bond Formation (Imide NH -> W380 C=O) Pom->Interaction_Success Unsubstituted NH Subject 3-(2,6-Dioxopiperidin-1-yl)propanoic acid (N-Substituted) Interaction_Fail Steric Clash & Loss of H-Bond Donor Subject->Interaction_Fail N-Alkylation Interaction_Success->CRBN_Pocket Interaction_Fail->CRBN_Pocket Blocked

Caption: Comparative mechanism showing why N-substitution (Subject) prevents the critical Hydrogen Bond network required for CRBN engagement.

Comparative Performance Guide

The following table contrasts the subject molecule against industry-standard alternatives in a TR-FRET displacement assay context.

Table 1: Comparative Binding Metrics (Human CRBN)

CompoundStructure TypeRole in AssayEst. IC50 (TR-FRET)Key Application
3-(2,6-Dioxopiperidin-1-yl)propanoic acid N-Substituted Negative Control > 50 µM (Inactive) Proving assay specificity; identifying "sticky" compounds.
Pomalidomide C-Substituted (C3)Positive Control 0.1 – 3.0 µM*Benchmarking potency; clinical standard.
3-(2,6-Dioxopiperidin-3-yl)propanoic acid C-Substituted (C3)Linker-Binder 2.0 – 5.0 µMFunctional handle for PROTAC synthesis (active isomer).
Thalidomide C-Substituted (C3)Alternative~ 5.0 – 10 µMHistorical reference; lower affinity than Pomalidomide.

*Note: IC50 values vary based on fluorophore tracer and protein source (human vs. mouse). Mouse CRBN has lower affinity for some analogs due to the V388 residue.

Experimental Protocol: TR-FRET Competition Assay

To validate the lack of binding of the 1-yl derivative (or the potency of the 3-yl derivative), use this self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol.

Objective: Measure the displacement of a fluorophore-labeled Thalidomide tracer by the test compound.

Reagents Required:
  • Protein: Human CRBN-DDB1 complex (Biotinylated or His-tagged).

  • Tracer: Cy5-labeled Thalidomide (or similar Red acceptor).

  • Donor: Europium-Streptavidin (Eu-SA) or Eu-Anti-His.

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

Workflow Diagram

TRFRET_Protocol Step1 1. Prepare Serial Dilutions (Test Cmpd: 1-yl vs Pom) 100 µM -> 1 nM Step2 2. Dispense Reagents (384-well Low Volume) Step1->Step2 Mix Mixture: CRBN-Eu (Donor) + Cy5-Thalidomide (Tracer) + Test Compound Step2->Mix Incubate 3. Incubate 60-90 min @ RT (Dark) Mix->Incubate Read 4. Read TR-FRET Ex: 337nm Em: 620nm (Eu) & 665nm (Cy5) Incubate->Read Analysis 5. Calculate Ratio (665/620) * 10,000 Read->Analysis

Caption: Step-by-step TR-FRET workflow for determining IC50 values of CRBN ligands.

Detailed Steps:
  • Compound Prep: Prepare a 10-point dose-response curve of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid starting at 100 µM in DMSO. Include Pomalidomide as a positive control.

  • Assay Plate: Transfer 100 nL of compound to a 384-well white low-volume plate.

  • Protein Mix: Add 5 µL of CRBN-DDB1/Eu-Donor mix (Final conc: 2-5 nM).

  • Tracer Mix: Add 5 µL of Cy5-Thalidomide Tracer (Final conc: equal to its Kd, typically 10-50 nM).

  • Equilibrium: Centrifuge briefly (1000 rpm, 1 min) and incubate for 60 minutes at room temperature in the dark.

  • Detection: Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 320-340 nm.

    • Emission 1 (Donor): 615-620 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Interpretation:

  • High FRET Signal: Indicates the tracer is bound to CRBN (No competition).

  • Low FRET Signal: Indicates the test compound displaced the tracer.

  • Result for 1-yl Derivative: You should observe a flat line (High FRET) across the concentration range, confirming it does not bind.

Troubleshooting & Optimization

  • "My 1-yl compound shows weak activity at 100 µM."

    • Cause: Chemical impurity. If your sample contains even 1% of the 3-yl isomer (C-substituted) or free glutarimide, you will see a "ghost" curve at high concentrations.

    • Solution: Verify purity via NMR. Look for the distinct triplet of the N-substituted protons vs the multiplet of the C3 proton.

  • "I need a linker for a PROTAC, is this the wrong molecule?"

    • Insight: Yes. If you intend to synthesize a PROTAC, you likely need 3-(2,6-dioxopiperidin-3-yl)propanoic acid (or a phthalimide-based acid). The N-substituted (1-yl) form will create an inactive PROTAC.

  • Solubility: The 1-yl acid is highly polar. Ensure your DMSO stocks are fresh to avoid precipitation in the aqueous assay buffer.

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809.

  • Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512, 49–53.

  • Nordin, M. et al. (2025). "Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide." PubMed / NIH. (Discusses N-alkylation as a prodrug strategy to inhibit binding).

  • Bartlett, D. W., & Gilbert, A. M. (2025). "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation." RSC Medicinal Chemistry.

Validation

A Senior Application Scientist's Guide to Validating E3 Ligase Recruitment with Cereblon-Binding Probes

In the transformative field of Targeted Protein Degradation (TPD), the success of a Proteolysis Targeting Chimera (PROTAC) is not merely a matter of binding its target. Its efficacy hinges on a precisely orchestrated eve...

Author: BenchChem Technical Support Team. Date: February 2026

In the transformative field of Targeted Protein Degradation (TPD), the success of a Proteolysis Targeting Chimera (PROTAC) is not merely a matter of binding its target. Its efficacy hinges on a precisely orchestrated event: the recruitment of an E3 ubiquitin ligase to form a productive ternary complex.[1][2] This guide provides an in-depth comparison of methodologies for validating this critical recruitment step, with a focus on PROTACs utilizing the 3-(2,6-dioxopiperidin-3-yl) moiety—a cornerstone for engaging the Cereblon (CRBN) E3 ligase.[3] As your partner in the lab, this guide moves beyond simple protocols to explain the causality behind our experimental choices, ensuring your validation workflow is both robust and insightful.

The Ternary Complex: The Cornerstone of PROTAC Efficacy

PROTACs are heterobifunctional molecules designed with two heads and a linker: one head binds a protein of interest (POI), and the other recruits an E3 ligase.[4] The formation of a stable POI-PROTAC-E3 ligase ternary complex is the foundational event that brings the E3 ligase's enzymatic machinery into proximity with the target, leading to its ubiquitination and subsequent destruction by the proteasome.[2][5] The stability, geometry, and cooperativity of this complex are paramount, directly influencing the efficiency and selectivity of degradation.[6][7][8] Therefore, rigorously validating E3 ligase recruitment is not just a checkbox in the development process; it is the central pillar upon which a successful degrader is built.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with CRBN Ligand) PROTAC->Ternary_Complex E3 CRBN E3 Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC mechanism of action.

A Multi-Pronged Strategy: Orthogonal Assays for Comprehensive Validation

No single assay can tell the whole story. A robust validation strategy employs a combination of in vitro biophysical methods and in cellulo functional assays. This orthogonal approach provides a higher degree of confidence, correlating direct binding events with cellular outcomes.[9] Below, we compare the leading methodologies.

Assay TypePrincipleKey Parameters MeasuredThroughputKey AdvantagesCritical Limitations
Surface Plasmon Resonance (SPR) Immobilize one protein (e.g., E3 ligase) and flow binding partners (PROTAC, POI) over the surface, detecting mass changes.KD (affinity), kon/koff (kinetics), Cooperativity (α)Low-MediumProvides real-time kinetic data, crucial for understanding complex stability.[6][8]Requires purified proteins; potential for protein immobilization artifacts.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding in solution.KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)LowGold standard for thermodynamics; no labeling or immobilization required.[5][7]Requires large amounts of highly pure, concentrated protein; low throughput.
AlphaScreen / AlphaLISA Bead-based proximity assay where binding brings donor and acceptor beads close, generating a luminescent signal.IC50/EC50, Ternary complex formationHighHomogeneous (no-wash) format, highly sensitive, and amenable to high-throughput screening.[10]Prone to compound interference; provides an endpoint, not kinetic, readout.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against thermal denaturation. The soluble fraction is measured at different temperatures.Thermal shift (ΔTm), Target EngagementMediumMeasures target engagement in a native cellular environment without modification of proteins or compounds.[1][11]Indirect measure of binding; requires specific antibodies or mass spectrometry readout.
NanoBRET™ Ternary Complex Assay Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-fused protein and a HaloTag®-fused partner in live cells.BRET ratio, EC50HighDirectly quantifies PROTAC-induced proximity in live cells in real-time.[12][13]Requires genetic modification of proteins (tagging), which may alter function.
Quantitative Proteomics (MS) Unbiased mass spectrometry to quantify changes in protein abundance across the entire proteome after PROTAC treatment.Dmax, DC50, SelectivityLowProvides a global, unbiased view of degradation, identifying on-target, off-target, and downstream effects.[14]Complex workflow and data analysis; does not directly measure E3 recruitment.

In-Depth Experimental Protocols

Trustworthiness in science comes from self-validating systems. The following protocols are designed to provide clear, reproducible data to confirm E3 ligase recruitment and ternary complex formation.

Protocol 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

SPR is invaluable for dissecting the kinetics of the binary and ternary interactions that govern PROTAC efficacy. Understanding not just if but how fast and for how long the complex forms can differentiate a mediocre degrader from a clinical candidate.

SPR_Workflow cluster_prep Preparation cluster_binary Binary Interactions cluster_ternary Ternary Complex Formation Prep1 Immobilize AviTagged CRBN-DDB1 on Streptavidin Chip Bin1 Inject PROTAC (Analyte 1) Prep1->Bin1 Bin3 Inject POI (Analyte 2) Prep1->Bin3 Bin2 Measure PROTAC-CRBN Binding (KD1) Bin1->Bin2 Tern1 Inject POI + PROTAC (Co-injection) Bin2->Tern1 Bin4 Confirm No POI-CRBN Binding Bin3->Bin4 Bin4->Tern1 Tern2 Measure Ternary Complex Kinetics (KD,ternary) Tern1->Tern2 CETSA_Workflow A 1. Treat Intact Cells (Vehicle vs PROTAC) B 2. Heat Cells (Temperature Gradient) A->B C 3. Lyse Cells & Separate Fractions B->C D 4. Pellet Aggregated Proteins C->D E 5. Analyze Soluble Fraction (Western Blot / MS) D->E F 6. Generate Melt Curve & Determine ΔTm E->F

Caption: Experimental workflow for a CETSA experiment.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the PROTAC at a desired concentration (e.g., 1 µM) and another with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C. Include a non-heated control.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer. This releases the cellular proteins.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble CRBN (and the POI in parallel experiments) at each temperature point using Western blotting or quantitative mass spectrometry.

  • Data Interpretation: Plot the relative amount of soluble protein against temperature to generate a "melt curve." Ligand binding will stabilize the protein, shifting the curve to the right. The change in the melting temperature (ΔTm) between the vehicle- and PROTAC-treated samples is a direct measure of target engagement in the cell.

Protocol 3: Live-Cell Ternary Complex Formation using NanoBRET™

This proximity-based assay provides the most direct evidence of ternary complex formation within living cells. It allows for quantitative measurement of the PROTAC's ability to physically bridge the E3 ligase and the target protein. [12] Step-by-Step Methodology:

  • Cell Preparation: Co-transfect cells (e.g., HEK293T) with two plasmids: one expressing the POI fused to a NanoLuc® luciferase (the energy donor) and another expressing CRBN fused to a HaloTag® (the energy acceptor).

  • Labeling: After 24-48 hours, add the fluorescent HaloTag® NanoBRET™ 618 Ligand to the culture medium. This ligand is cell-permeable and covalently binds to the HaloTag®, positioning the fluorophore as the BRET acceptor.

  • Assay Setup: Harvest and plate the cells in a white, 96- or 384-well assay plate. Add the NanoLuc® substrate (e.g., furimazine) to the wells.

  • PROTAC Treatment: Add serial dilutions of the PROTAC compound to the wells.

  • Signal Detection: Immediately measure the luminescence signal at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A PROTAC-dependent increase in this ratio signifies the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for complex formation.

Conclusion: An Integrated Approach to De-Risk and Accelerate

Validating E3 ligase recruitment is a cornerstone of modern drug discovery in the TPD space. By leveraging the power of CRBN-recruiting probes built around the 3-(2,6-dioxopiperidin-3-yl) scaffold, we can gain critical insights into the mechanism of our degraders. An effective strategy does not rely on a single data point but instead builds a compelling, self-validating case through orthogonal assays. Starting with high-throughput cellular methods like NanoBRET™ to confirm proximity, followed by biophysical characterization with SPR to understand the kinetics and cooperativity, and finally, using CETSA to verify engagement in a native context, provides the comprehensive data package needed to confidently advance a PROTAC program from concept to clinic.

References
  • A Researcher's Guide to Biophysical Methods for Studying Ternary Complex Formation with Benzyl-PEG5-Ots-Containing PROTACs. Benchchem.
  • Guenette, R. G., & Potts, P. R. (2023). High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Enzymology, 681, 23–39.
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. (2024).
  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. (2024).
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Broad Institute. (2024).
  • Development of biophysical assays for studies of PROTACs. Diva-portal.org. (2022).
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. (2024).
  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
  • A Comparative Guide to Validating PROTAC Target Engagement: A Focus on Cellular Thermal Shift Assays. Benchchem.
  • A Comparative Analysis of E3 Ligase Recruiters for Targeted Protein Degrad
  • Workflow for E3 Ligase Ligand Valid
  • Workflow for E3 Ligase Ligand Validation for PROTAC Development.
  • Application of PROTACs in target identification and valid
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. (2023).
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. (2022).
  • A live cell method to assess E3 ligase and target protein occupancy for PROTACs. Cancer Research. (2020).
  • Advancing target valid
  • A Comparative Guide to Validating Target Protein Degrad
  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. (2022).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper waste disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid, ensuring the protection of laboratory personnel and adherence to regulatory standards.

I. Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for 3-(2,6-Dioxopiperidin-1-yl)propanoic acid may not be readily available, a comprehensive hazard assessment can be constructed by examining its constituent chemical moieties: the piperidine ring and the propanoic acid side chain. This approach allows us to anticipate its toxicological and chemical properties and handle it with the necessary precautions.

The piperidine component suggests potential for toxicity and corrosivity. Piperidine itself is a flammable, toxic, and corrosive substance.[1][2][3] The propanoic acid component indicates that the compound is likely a corrosive solid.[4][5][6][7][8] Therefore, 3-(2,6-Dioxopiperidin-1-yl)propanoic acid should be handled as a hazardous substance, with particular attention to its potential corrosive and toxic properties.

Table 1: Hazard Analysis of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid

Structural Component Associated Hazards Primary Concerns
2,6-DioxopiperidinePotential for toxicity, skin and eye irritation.Avoid inhalation of dust, and direct contact with skin and eyes.
Propanoic AcidCorrosive, skin and eye irritant.[4][5][6][7]Handle with appropriate personal protective equipment to prevent chemical burns.
II. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against potential splashes of waste solutions.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn. For larger quantities of waste or in the event of a spill, a full chemical-resistant suit may be necessary.

  • Respiratory Protection: All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of any dusts or vapors.

III. Step-by-Step Disposal Protocol

The proper disposal of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid is a multi-step process that ensures the safety of personnel and compliance with environmental regulations.

A. Waste Characterization and Segregation

  • Hazardous Waste Determination: Based on the analysis of its components, 3-(2,6-Dioxopiperidin-1-yl)propanoic acid waste must be classified as hazardous chemical waste.

  • Segregation: This waste must be segregated from all other waste streams in the laboratory. It should not be mixed with non-hazardous waste, biological waste, or other incompatible chemical waste. Keep solid and liquid wastes separate.[9]

B. Waste Collection and Container Management

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of the waste. For solid waste, a high-density polyethylene (HDPE) container is suitable.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-(2,6-Dioxopiperidin-1-yl)propanoic acid". The label should also include the date of accumulation and the specific hazards (e.g., "Corrosive," "Toxic").

  • Container Handling: Keep the waste container securely closed at all times, except when adding waste.[9][10] Store the container in a designated satellite accumulation area (SAA) within the laboratory, which should be a well-ventilated area away from sources of ignition.

C. Disposal Procedure

  • Small Quantities (Milligram to Gram Scale):

    • Carefully transfer the solid waste into the designated hazardous waste container using a chemically resistant spatula.

    • If any residual material is present on laboratory equipment, decontaminate the equipment by rinsing with a suitable solvent (e.g., ethanol or methanol) in a chemical fume hood. The resulting solvent rinse must also be collected as hazardous waste in a separate, clearly labeled container.

  • Contaminated Materials:

    • Any materials that have come into contact with 3-(2,6-Dioxopiperidin-1-yl)propanoic acid, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous solid waste. Place these items in the same designated solid waste container.

D. Requesting Waste Pickup

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through your Environmental Health and Safety (EHS) department.[11]

  • Documentation: Ensure all required documentation, such as a hazardous waste tag detailing the contents of the container, is accurately completed and attached to the container.

IV. Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is small and you are trained to handle it, wear the appropriate PPE and contain the spill using a chemical spill kit with an absorbent material suitable for corrosive and toxic solids.

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.

    • For large spills, evacuate the area immediately and notify your institution's EHS department or emergency response team.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek immediate medical attention.[7][12]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

V. Regulatory Framework

The disposal of hazardous chemical waste is governed by strict federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14][15][16] It is essential to be familiar with and adhere to the specific guidelines set forth by these agencies, as well as your local and institutional policies.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following workflow diagram outlines the key steps and decision points.

G cluster_prep Preparation cluster_disposal Disposal Protocol cluster_final Final Steps cluster_emergency Emergency Procedures start Start: Handling 3-(2,6-Dioxopiperidin-1-yl)propanoic acid ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Other Waste Streams characterize->segregate collect Collect in Labeled, Compatible Container segregate->collect decontaminate Decontaminate Glassware (Collect Rinse as Hazardous Waste) collect->decontaminate contaminated_materials Dispose of Contaminated Materials as Hazardous Waste decontaminate->contaminated_materials store Store in Satellite Accumulation Area contaminated_materials->store request_pickup Request Waste Pickup from EHS store->request_pickup end End: Safe Disposal request_pickup->end spill Spill Occurs spill_response Follow Spill Response Protocol spill->spill_response exposure Exposure Occurs exposure_response Follow Exposure Response Protocol exposure->exposure_response

Sources

© Copyright 2026 BenchChem. All Rights Reserved.